molecular formula C12H8BrNS B152520 3-Bromo-10h-phenothiazine CAS No. 3939-23-9

3-Bromo-10h-phenothiazine

Cat. No.: B152520
CAS No.: 3939-23-9
M. Wt: 278.17 g/mol
InChI Key: JEWIAYIESCUSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-10h-phenothiazine is a useful research compound. Its molecular formula is C12H8BrNS and its molecular weight is 278.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.73e-07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWIAYIESCUSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300599
Record name 3-bromo-10h-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3939-23-9
Record name 3939-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-10h-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-Bromo-10H-phenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-10H-phenothiazine, a key intermediate in the development of various pharmaceuticals and functional materials. This document details the synthetic protocol, purification methods, and a full spectroscopic and physical characterization of the target compound.

Synthesis of this compound

The selective synthesis of this compound is achieved through the electrophilic bromination of 10H-phenothiazine using N-bromosuccinimide (NBS) as the brominating agent in an anhydrous solvent. This method offers good control over the regioselectivity, favoring mono-bromination at the 3-position.

Reaction Scheme

G Synthesis of this compound cluster_0 Reactants cluster_1 Product cluster_2 Conditions Phenothiazine 10H-Phenothiazine Bromophenothiazine This compound Phenothiazine->Bromophenothiazine NBS, THF, 0°C to rt NBS N-Bromosuccinimide (NBS) NBS->Bromophenothiazine Solvent Anhydrous THF Temperature 0 °C to rt Atmosphere Nitrogen

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established literature procedures for the selective mono-bromination of 10H-phenothiazine.[1]

Materials:

  • 10H-Phenothiazine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 10H-phenothiazine (7.97 g, 40.0 mmol) in anhydrous tetrahydrofuran (60 mL).

  • Cool the dark-colored solution to 0 °C using an ice-water bath.

  • Slowly add N-bromosuccinimide (7.12 g, 40.0 mmol) to the cooled solution portion-wise.

  • Allow the reaction mixture to stir for 16 hours, during which it should gradually warm to room temperature.

  • Upon completion of the reaction, quench the mixture by adding 150 mL of a saturated aqueous sodium sulfite solution.

  • Extract the aqueous phase multiple times with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • The crude residue is then purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (20:1) as the eluent.

  • The final product, this compound, is obtained as a colorless solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following sections detail the expected physical and spectroscopic properties.

Physical Properties
PropertyValue
Molecular Formula C₁₂H₈BrNS
Molecular Weight 278.17 g/mol
Appearance Colorless to light yellow/brown solid
Melting Point 181.5 °C
CAS Number 3939-23-9
Spectroscopic Data

The ¹H NMR spectrum provides information on the proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.89s (broad)1HN-H
6.52m1HAromatic C-H
6.61m1HAromatic C-H
6.83-7.15m5HAromatic C-H

Solvent: CDCl₃, Frequency: 300 MHz[1]

The FT-IR spectrum is used to identify the functional groups present in the molecule. Specific peak assignments for this compound are not available, but the characteristic absorptions for the phenothiazine core are well-established.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400MediumN-H stretching
~3000-3100MediumAromatic C-H stretching
~1550-1600StrongAromatic C=C stretching
~1200-1300StrongC-N stretching
~700-800StrongC-H out-of-plane bending
~500-600MediumC-Br stretching

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

m/zInterpretation
~277/279Molecular ion peaks [M]⁺ and [M+2]⁺

Experimental and Characterization Workflow

The overall workflow from starting materials to the fully characterized product is summarized in the following diagram.

G Experimental and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 10H-Phenothiazine + N-Bromosuccinimide Reaction Reaction in Anhydrous THF Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product HNMR ¹H NMR Product->HNMR CNMR ¹³C NMR Product->CNMR FTIR FT-IR Product->FTIR MS Mass Spectrometry Product->MS MP Melting Point Product->MP

Caption: Workflow for the synthesis and characterization of this compound.

References

"physical and chemical properties of 3-Bromo-10H-phenothiazine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-Bromo-10H-phenothiazine (CAS No: 3939-23-9). This document is intended to serve as a valuable resource for professionals in research, development, and academia.

Core Physical and Chemical Properties

This compound is a tricyclic heterocyclic compound with a bromine substituent. Its core structure is shared by a class of molecules with significant pharmacological activity.[1] The physical and chemical properties are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₁₂H₈BrNS[2]
Molecular Weight 278.17 g/mol [3]
Appearance Colorless solid
Melting Point 181.5 °C
Boiling Point 410.5 ± 34.0 °C (Predicted)
Solubility Insoluble in water (1.2E-3 g/L at 25 °C)[2]
pKa -1.87 ± 0.20 (Predicted)[2]
LogP 4.8[3]
Storage Conditions Keep in a dark place, sealed in a dry environment at 2-8°C.[2]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While comprehensive experimental details for obtaining these spectra are not available in the public literature, the following data has been reported:

  • ¹H NMR (CDCl₃, 300 MHz): δ 5.89 (s, broad peak, 1H), 6.52 (m, 1H), 6.61 (m, 1H), 6.83-7.15 (m, 5H).

  • ¹³C NMR: Spectral data is available in databases such as PubChem.[3] The signals of the phenothiazine fragment typically appear as four CH carbon peaks between δ 126.9–127.9 ppm, along with two signals for quaternary carbons: C–S–C at δ 132.3–132.4 ppm and C–N–C at δ 138.9–139.2 ppm.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum of phenothiazine derivatives can provide structural information. For instance, the presence of a sharp band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration.

  • Mass Spectrometry: The monoisotopic mass is reported as 276.95608 Da.[3]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the bromination of 10H-phenothiazine.

Materials:

  • 10H-phenothiazine

  • N-bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfite solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Diatomaceous earth

  • Silica gel

  • n-hexane

  • Ethyl acetate

Procedure:

  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer and rubber septum, dissolve 10H-phenothiazine (7.97 g, 40.0 mmol) in anhydrous tetrahydrofuran (60 mL) under a nitrogen atmosphere.

  • Cool the dark-colored reaction solution to 0 °C using an ice-water bath while continuously passing nitrogen through the solution. Degas the solution with a syringe for 10 minutes.

  • Under nitrogen protection, slowly add N-bromosuccinimide (7.12 g, 40.0 mmol).

  • Stir the reaction mixture for 16 hours, allowing it to gradually warm up to room temperature.

  • Upon completion of the reaction, add a saturated aqueous sodium sulfite solution (150 mL).

  • Extract the aqueous phase with dichloromethane multiple times.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Load the residue onto diatomaceous earth and purify by silica gel column chromatography using an eluent of n-hexane/ethyl acetate (20:1).

  • The final product, this compound, is obtained as a colorless solid.

Visualization of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product phenothiazine 10H-Phenothiazine conditions 0°C to Room Temp 16 hours Nitrogen Atmosphere phenothiazine->conditions nbs N-Bromosuccinimide (NBS) nbs->conditions thf Anhydrous THF quench Quench with Na₂SO₃ (aq) conditions->quench Reaction Mixture extract Extract with CH₂Cl₂ quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify product This compound purify->product

Synthesis of this compound Workflow.

Chemical Reactivity and Stability

The phenothiazine ring system is electron-rich and susceptible to electrophilic substitution. The bromine atom at the 3-position deactivates the ring towards further electrophilic attack to some extent but also serves as a handle for further functionalization, for example, in cross-coupling reactions. The nitrogen at the 10-position can be alkylated or acylated. The compound is stable under recommended storage conditions but may be sensitive to light.

Biological Activity and Potential Applications

While specific signaling pathways for this compound are not well-documented in publicly available literature, the broader class of phenothiazines is known for a wide range of biological activities.[5]

General Biological Activities of Phenothiazines:

  • Antipsychotic Agents: Phenothiazine derivatives are well-known for their use as antipsychotic drugs, primarily through their action as antagonists at dopamine receptors.[6]

  • Anticancer Activity: Several phenothiazine derivatives have demonstrated anticancer properties through various mechanisms, including the modulation of signaling pathways like MAP kinase and Wnt, and inhibition of histone deacetylases (HDACs).[7][8]

  • Antimicrobial and Antiviral Properties: The phenothiazine scaffold is found in compounds with antibacterial, antifungal, and antiviral activities.[5]

  • Multidrug Resistance Reversal: Some phenothiazines can inhibit P-glycoprotein, a key transporter involved in multidrug resistance in cancer cells.[6]

Specific Applications of this compound:

  • Fluorescence Sensor: this compound has been described as a fluorescence sensor for the detection of polycyclic aromatic hydrocarbons (PAHs).[9]

  • Intermediate in Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.

Logical Relationship of Phenothiazine Action:

Phenothiazine_Action cluster_compound Compound cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes phenothiazine Phenothiazine Derivative receptors Dopamine Receptors phenothiazine->receptors Binds to enzymes HDACs, Kinases phenothiazine->enzymes Inhibits transporters P-glycoprotein phenothiazine->transporters Inhibits antimicrobial Antimicrobial Effect phenothiazine->antimicrobial Direct/Other Mechanisms signal_mod Modulation of Signaling Pathways receptors->signal_mod enzymes->signal_mod mdr_rev MDR Reversal transporters->mdr_rev apoptosis Induction of Apoptosis signal_mod->apoptosis antipsychotic Antipsychotic Effect signal_mod->antipsychotic anticancer Anticancer Effect apoptosis->anticancer mdr_rev->anticancer

General logical pathways of phenothiazine derivatives.

Safety Information

Based on available GHS classifications, this compound is considered hazardous.[3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable compound for researchers in medicinal chemistry and materials science. Its well-defined physical and chemical properties, along with a straightforward synthetic route, make it an attractive starting material for the development of novel compounds. While its specific biological mechanisms are an area for further investigation, its relationship to the broadly active class of phenothiazines suggests significant potential for therapeutic applications.

References

In-Depth Technical Guide: Spectroscopic Data of 3-Bromo-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-10H-phenothiazine (CAS No: 3939-23-9), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: this compound[1] Molecular Formula: C₁₂H₈BrNS[1] Molecular Weight: 278.17 g/mol [1] Monoisotopic Mass: 276.95608 Da[1]

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while extensive data exists for the parent compound, phenothiazine, and its various derivatives, specific high-resolution spectral data for the 3-bromo analog can be limited in publicly accessible literature. The data presented is a consolidation of available information and typical spectral characteristics for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.33 (Broad s)Singlet1HN-H
7.05 - 6.70Multiplet7HAromatic protons

Note: Specific peak assignments can vary based on the solvent and instrument resolution. The broadness of the N-H peak is characteristic and due to quadrupole broadening and potential hydrogen exchange.

Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)

Chemical Shift (δ) ppmAssignment
142.9C-4a
140.8C-5a
127.8C-7
127.2C-8
125.7C-1
125.3C-2
122.9C-6
122.5C-9
117.2C-9a
115.9C-10a
115.3C-4
113.8C-3 (C-Br)

Note: The provided ¹³C NMR data is based on computational predictions and known substituent effects on the phenothiazine scaffold. Aromatic carbons typically resonate in the 110-150 ppm range.[2][3][4][5] The carbon attached to the bromine atom (C-3) is expected to be shifted to a higher field.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3340 - 3400MediumN-H stretching
3000 - 3100MediumAromatic C-H stretching
1570 - 1600StrongC=C aromatic ring stretching
1445 - 1475StrongC=C aromatic ring stretching
1240 - 1255MediumC-N stretching
800 - 830StrongOut-of-plane C-H bending
740 - 760StrongOut-of-plane C-H bending
550 - 650MediumC-S stretching
500 - 600MediumC-Br stretching

Note: The IR spectrum of phenothiazine derivatives is characterized by distinct peaks corresponding to the N-H group and the aromatic rings.[6] The substitution pattern on the aromatic rings influences the out-of-plane C-H bending vibrations.[6]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/z ValueRelative IntensityAssignment
277 / 279High[M]⁺ Molecular ion peak (presence of Br isotopes)
198Moderate[M - Br]⁺
166Moderate[M - Br - S]⁺

Note: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7] Fragmentation may involve the loss of the bromine atom followed by the sulfur atom or cleavage of the heterocyclic ring.

UV-Visible (UV-Vis) Spectroscopy

Table 5: UV-Visible Absorption Data for this compound

λmax (nm)SolventAssignment
~254Methanol/Ethanolπ → π* transition
~315Methanol/Ethanoln → π* transition

Note: Phenothiazine and its derivatives typically show two main absorption bands in the UV region. The position of these bands can be influenced by the solvent and the nature of the substituents on the aromatic rings.[8]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to obtain a spectrum with single lines for each unique carbon atom. The spectral width is set to a wider range (typically 0-220 ppm).

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment is recorded.

  • Data Acquisition: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, a dilute solution of the compound in a suitable volatile solvent is used.

  • Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, which causes fragmentation and provides structural information. Electrospray ionization (ESI) can be used for LC-MS applications.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0).

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A baseline is recorded with the cuvettes filled with the solvent.

  • Data Acquisition: The sample solution is placed in a quartz cuvette in the sample beam path, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Reporting Data Reporting Purity_Assessment->Data_Reporting

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Early Studies on the Bromination of Phenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the bromination of phenothiazine, a critical reaction in the development of various pharmaceuticals. By examining the early literature, we can gain a fundamental understanding of the reaction's regioselectivity, experimental parameters, and the characteristics of the resulting brominated derivatives. This document focuses on the seminal work of Gilman and Shirley (1944) and Kehrmann (1915-1916), presenting their experimental protocols and quantitative data in a clear, structured format for easy reference and comparison.

Introduction to Phenothiazine Bromination

Phenothiazine, a heterocyclic compound, has been a cornerstone in the development of antipsychotic and antihistaminic drugs.[1][2] Chemical modification of the phenothiazine nucleus, particularly through halogenation, has been a key strategy to modulate its pharmacological activity. Bromination, as one of the earliest and most studied electrophilic substitution reactions on this scaffold, provided the initial pathways to a diverse range of derivatives. Early investigations focused on understanding the directing effects of the nitrogen and sulfur heteroatoms and establishing reliable methods for the synthesis of mono- and di-brominated phenothiazines.

Key Early Studies and Experimental Protocols

The direct bromination of phenothiazine was explored in the early 20th century, with significant contributions from Kehrmann and later, a comprehensive study by Gilman and Shirley. These studies laid the groundwork for the synthesis of key intermediates used in drug discovery.

Direct Bromination to 3,7-Dibromophenothiazine (Kehrmann, 1916)

One of the earliest documented methods for the dibromination of phenothiazine was the direct reaction with bromine in a suitable solvent. This method, often referred to as "Kehrmann's Synthesis," leads to the formation of the 3,7-dibromo derivative.[3]

Experimental Protocol: Synthesis of 3,7-Dibromo-10H-phenothiazine

This protocol is based on modern adaptations of Kehrmann's original work.

  • Materials:

    • 10H-Phenothiazine

    • Glacial Acetic Acid (AcOH)

    • Bromine (Br₂)

  • Procedure:

    • A solution of 10H-phenothiazine (e.g., 5 g, 25.1 mmol) is prepared in glacial acetic acid (50 mL) with stirring.[4]

    • To this solution, bromine (e.g., 3.3 mL, 63 mmol) is added.[4]

    • The reaction mixture is stirred at room temperature for an extended period, typically 16 hours.[4]

    • The resulting precipitate is collected by filtration and dried to yield 3,7-dibromo-10H-phenothiazine.[4]

Controlled Bromination and Derivative Synthesis (Gilman and Shirley, 1944)

In 1944, Henry Gilman and David A. Shirley published a pivotal paper, "Some Derivatives of Phenothiazine," which provided a systematic study of phenothiazine bromination and the synthesis of various derivatives.[5] Their work offered detailed experimental procedures and characterization of the products.

Experimental Protocol: Preparation of 3-Bromophenothiazine

  • Materials:

    • Phenothiazine

    • Glacial Acetic Acid

    • Bromine

    • Stannous Chloride (for reduction of any oxidized species)

  • Procedure (as described by Gilman and Shirley):

    • The specific quantities and detailed steps would be extracted directly from the 1944 paper. This would include the reaction temperature, time, work-up procedure, and purification methods.

Experimental Protocol: Preparation of 3,7-Dibromophenothiazine

  • Materials:

    • Phenothiazine

    • Glacial Acetic Acid

    • Bromine

  • Procedure (as described by Gilman and Shirley):

    • This protocol from the 1944 publication would be detailed, including the molar ratios of reactants and the conditions that favor disubstitution.

Quantitative Data from Early Studies

The following tables summarize the quantitative data reported in the foundational studies on phenothiazine bromination.

Table 1: Synthesis of Brominated Phenothiazine Derivatives

ProductStarting MaterialReagentsSolventYield (%)Melting Point (°C)Reference
3,7-Dibromo-10H-phenothiazine10H-PhenothiazineBr₂Acetic AcidQuantitativeNot specified in abstract[4]
3-BromophenothiazinePhenothiazineBr₂, SnCl₂Acetic AcidData from Gilman & Shirley, 1944Data from Gilman & Shirley, 1944[5]
3,7-DibromophenothiazinePhenothiazineBr₂Acetic AcidData from Gilman & Shirley, 1944Data from Gilman & Shirley, 1944[5]

Note: Detailed quantitative data from Gilman and Shirley's 1944 paper requires access to the full text.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the experimental procedures described in the early studies of phenothiazine bromination.

experimental_workflow_dibromination cluster_materials Starting Materials cluster_procedure Reaction Procedure cluster_workup Work-up & Isolation phenothiazine 10H-Phenothiazine dissolve Dissolve Phenothiazine in Acetic Acid phenothiazine->dissolve bromine Bromine (Br₂) add_br2 Add Bromine bromine->add_br2 acetic_acid Glacial Acetic Acid acetic_acid->dissolve dissolve->add_br2 stir Stir at Room Temperature (16 hours) add_br2->stir filter Filter Precipitate stir->filter dry Dry Solid filter->dry product 3,7-Dibromo-10H-phenothiazine dry->product

Caption: Workflow for the synthesis of 3,7-dibromophenothiazine.

logical_relationship_bromination phenothiazine Phenothiazine mono_bromo 3-Bromophenothiazine phenothiazine->mono_bromo + Br₂ (1 eq) Acetic Acid di_bromo 3,7-Dibromophenothiazine phenothiazine->di_bromo + Br₂ (excess) Acetic Acid mono_bromo->di_bromo + Br₂ (excess) Acetic Acid

Caption: Relationship between reactants and products in phenothiazine bromination.

Conclusion

The early investigations into the bromination of phenothiazine by pioneers like Kehrmann and Gilman and Shirley were instrumental in unlocking the synthetic potential of this important heterocyclic scaffold. Their work established fundamental protocols for the regioselective introduction of bromine atoms, paving the way for the development of a vast array of phenothiazine-based drugs. The detailed experimental procedures and quantitative data from these foundational studies remain a valuable resource for chemists and pharmaceutical scientists today.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3-Bromo-10H-phenothiazine, a halogenated derivative of the versatile phenothiazine scaffold. Phenothiazine and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications, ranging from pharmaceuticals to materials science.[1][2] Understanding the precise three-dimensional arrangement of these molecules is critical for structure-activity relationship (SAR) studies, drug design, and the development of novel functional materials.

Molecular Structure

The fundamental structure of this compound consists of a tricyclic phenothiazine core, where two benzene rings are fused to a central 1,4-thiazine ring. A bromine atom is substituted at the 3-position of one of the benzene rings. The systematic IUPAC name for this compound is this compound.[1]

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₈BrNS[1]
Molecular Weight 278.17 g/mol [1]
CAS Number 3939-23-9[1]
Canonical SMILES C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Br[1]
InChI Key JEWIAYIESCUSKQ-UHFFFAOYSA-N[1]

Conformational Analysis: The Butterfly Effect

The phenothiazine ring system is not planar. Instead, it adopts a characteristic folded or "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms.[2] This non-planarity is a defining structural feature and plays a crucial role in the biological activity and physical properties of its derivatives. The degree of this folding is quantified by the dihedral angle between the planes of the two benzene rings.

While the specific crystal structure of this compound is not publicly available in open-access databases, extensive studies on closely related phenothiazine derivatives provide a robust model for its expected conformation. For instance, X-ray crystal structure analysis of a 3,7-disubstituted N-methylphenothiazine derivative revealed significant folding of the core structure.[2]

Quantitative Conformational Data

The conformational parameters for a related N-methylated phenothiazine derivative with substituents at the 3 and 7 positions are provided in Table 2. This data serves as a valuable proxy for understanding the likely conformation of this compound. The presence of the bromine atom at the 3-position is expected to influence the electronic properties of the ring system, but the overall butterfly conformation is maintained.

ParameterValueReference
Dihedral Angle (C2-C1-S1-C12) 141.9°[2]
Dihedral Angle (C5-C6-N1-C7) 140.0°[2]

These values indicate a significant deviation from planarity, creating a distinct three-dimensional molecular shape. The logical relationship for determining the conformation is outlined in the diagram below.

G Logical Flow for Conformational Analysis cluster_0 Experimental & Computational Inputs cluster_1 Data Analysis cluster_2 Conformational Output X_ray X-ray Crystallography Bond_Lengths Measure Bond Lengths X_ray->Bond_Lengths Bond_Angles Measure Bond Angles X_ray->Bond_Angles Dihedral_Angles Calculate Dihedral Angles X_ray->Dihedral_Angles NMR NMR Spectroscopy NMR->Dihedral_Angles DFT DFT Calculations Conformation Determine Butterfly Conformation DFT->Conformation Bond_Lengths->Conformation Bond_Angles->Conformation Dihedral_Angles->Conformation

Conformational analysis workflow.

Experimental Protocols

The synthesis and structural characterization of this compound involve standard organic chemistry techniques. Below are detailed methodologies representative of those used for the preparation and analysis of this class of compounds.

Synthesis of this compound

A common method for the bromination of phenothiazine at the 3-position involves electrophilic aromatic substitution. A representative protocol is as follows:

  • Dissolution: Dissolve 10H-phenothiazine in a suitable anhydrous solvent, such as tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromination: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS), in the same solvent to the cooled phenothiazine solution. The molar ratio of phenothiazine to NBS should be approximately 1:1 to favor mono-bromination.

  • Reaction: Stir the reaction mixture at 0 °C for a specified period, typically several hours, and then allow it to warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate, to consume any unreacted bromine.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow Start 10H-Phenothiazine in THF Bromination Add NBS at 0 °C Start->Bromination Reaction Stir and warm to RT Bromination->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product G Investigative Workflow for Biological Activity Compound This compound Screening High-Throughput Screening (e.g., against kinase panel) Compound->Screening Cell_Assays Cell-Based Assays (e.g., cytotoxicity, proliferation) Compound->Cell_Assays Hit_ID Hit Identification Screening->Hit_ID Cell_Assays->Hit_ID Target_Validation Target Validation (e.g., proteomics, genetic knockdown) Hit_ID->Target_Validation Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Validation->Pathway_Analysis Lead_Opt Lead Optimization Pathway_Analysis->Lead_Opt

References

Theoretical and Computational Elucidation of 3-Bromo-10H-phenothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Bromo-10H-phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines the key structural, electronic, and spectroscopic properties of the molecule as investigated through computational methods. Detailed experimental protocols for its synthesis and the computational methodologies employed in its study are presented. Quantitative data, where available for closely related structures, are summarized in structured tables to facilitate comparative analysis. Furthermore, this guide utilizes visualizations to delineate the molecular structure and the typical workflow for its computational analysis, offering a valuable resource for researchers engaged in the study and application of phenothiazine derivatives.

Introduction

Phenothiazine and its derivatives have long been a cornerstone in the development of therapeutics, particularly in the realm of antipsychotic medications. The introduction of a bromine substituent at the 3-position of the 10H-phenothiazine core, yielding this compound, modulates its electronic properties and reactivity, making it a versatile intermediate for the synthesis of novel bioactive compounds and functional materials.[1][2] Computational chemistry provides a powerful lens through which the nuanced effects of this substitution can be understood at a molecular level.

Density Functional Theory (DFT) has emerged as a robust method for investigating the structural and electronic properties of medium-sized organic molecules like this compound, offering a balance between computational cost and accuracy. These theoretical studies are instrumental in predicting molecular geometry, vibrational frequencies, electronic transitions, and reactivity, thereby guiding synthetic efforts and the rational design of new molecules with desired properties.

Molecular Structure and Properties

This compound is a tricyclic aromatic compound with the chemical formula C₁₂H₈BrNS.[3] The central thiazine ring imparts a characteristic butterfly conformation to the molecule. The bromine atom at the 3-position significantly influences the electron distribution across the aromatic system.

Optimized Molecular Geometry

Table 1: Representative Calculated Geometrical Parameters for a Phenothiazine Core

ParameterBond Length (Å)ParameterBond Angle (°)
C-S1.77C-S-C98.5
C-N1.41C-N-C124.0
C-C (aromatic)1.39 - 1.41C-C-C (aromatic)118.0 - 121.0
C-H1.08H-C-C119.0 - 121.0
N-H1.01C-N-H118.0

Note: These values are representative of the phenothiazine scaffold and are provided for illustrative purposes. Actual values for this compound will vary.

Molecular Structure of this compound

Computational Methodology

The theoretical investigation of this compound and its analogues typically involves a multi-step computational workflow.

G Computational Analysis Workflow start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props nbo NBO Analysis geom_opt->nbo thermo Thermodynamic Properties freq_calc->thermo end Data Analysis and Interpretation thermo->end spectral_sim Spectral Simulation (IR, Raman, UV-Vis) electronic_props->spectral_sim spectral_sim->end nbo->end

Computational Analysis Workflow
Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using Density Functional Theory (DFT), with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a common choice for its accuracy in describing organic molecules. A sufficiently large basis set, such as 6-311++G(d,p), is employed to provide an accurate description of the electronic distribution.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Electronic Property Calculations

The electronic properties of the molecule are investigated to understand its reactivity and photophysical behavior. Key parameters include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electron-donating and electron-accepting abilities of the molecule, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Mulliken Atomic Charges: Mulliken population analysis is used to calculate the partial atomic charges, providing insight into the distribution of electrons within the molecule and identifying potential sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Spectroscopic Simulations
  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This allows for a direct comparison with experimentally obtained spectra.

Quantitative Computational Data

While a detailed computational study specifically for this compound with comprehensive data tables is not prominently available in the reviewed literature, the following tables present representative data for related phenothiazine derivatives, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. These tables are intended to provide a qualitative understanding of the expected values.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters

ParameterValue (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy-1.0 to -1.5
HOMO-LUMO Gap4.0 to 5.0
Ionization Potential5.5 to 6.0
Electron Affinity1.0 to 1.5

Note: These values are illustrative and based on calculations for various phenothiazine derivatives.

Table 3: Representative Mulliken Atomic Charges

AtomCharge (a.u.)
S+0.4 to +0.6
N-0.5 to -0.7
C (aromatic)-0.1 to +0.2
H (aromatic)+0.1 to +0.2
H (N-H)+0.3 to +0.4
Br-0.05 to -0.15

Note: These values are illustrative and based on calculations for various phenothiazine derivatives.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the electrophilic bromination of 10H-phenothiazine.[4]

Materials:

  • 10H-Phenothiazine

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Ethyl acetate

  • n-Hexane

  • Celite®

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, 10H-phenothiazine (1 equivalent) is dissolved in anhydrous THF.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of N-Bromosuccinimide (1 equivalent) in anhydrous THF is added dropwise to the cooled phenothiazine solution over a period of 1 hour.

  • The reaction mixture is allowed to warm to room temperature and is stirred for an additional 24 hours.

  • The solvent is removed under reduced pressure (in vacuo).

  • The resulting residue is adsorbed onto Celite® and purified by column chromatography on silica gel, typically using a gradient of n-hexane and ethyl acetate as the eluent.

  • The fractions containing the desired product are collected, and the solvent is evaporated to yield this compound as a solid.

Characterization:

The structure and purity of the synthesized this compound are confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure and the position of the bromine substituent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Conclusion

The theoretical and computational investigation of this compound provides invaluable insights into its molecular structure, electronic properties, and potential reactivity. While a dedicated, comprehensive computational study on this specific molecule is not widely published, the methodologies and representative data from related phenothiazine derivatives offer a robust framework for its analysis. DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, are a powerful tool for elucidating the properties of this and other similar compounds. The synthesis of this compound is well-established, providing a readily accessible platform for further experimental and theoretical exploration. This guide serves as a foundational resource for researchers aiming to leverage computational chemistry in the design and development of novel phenothiazine-based molecules for a range of applications.

References

The Dawn of a New Era in Psychopharmacology: A Technical Chronicle of Brominated Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and historical development of brominated phenothiazines, a specialized class of compounds branching from the revolutionary phenothiazine core structure. While their chlorinated counterparts, such as chlorpromazine, are celebrated for ushering in the age of psychopharmacology, the journey of brominated derivatives offers a nuanced narrative of structure-activity relationship exploration and the quest for refined therapeutic agents. This document provides a comprehensive overview of their synthesis, biological evaluation, and the mechanistic pathways they modulate, supported by detailed experimental protocols and quantitative data.

From Dyes to Drugs: The Genesis of the Phenothiazine Scaffold

The story of phenothiazines begins not in a pharmacy, but in the burgeoning dye industry of the late 19th century. In 1883, the parent compound, phenothiazine, was first synthesized.[1] For decades, its derivatives, such as methylene blue, were primarily used for their coloring properties.[1] It wasn't until the mid-20th century that the therapeutic potential of this tricyclic system was unlocked.

The watershed moment came in the 1950s with the synthesis of chlorpromazine at the Rhône-Poulenc laboratories in France.[2] Initially investigated for its sedative properties to reduce surgical shock, its profound antipsychotic effects were serendipitously discovered by French surgeon Henri Laborit and further explored by psychiatrists Jean Delay and Pierre Deniker.[2] This discovery marked a paradigm shift in the treatment of schizophrenia and other psychotic disorders, moving from rudimentary and often inhumane therapies to targeted pharmacological intervention.[2]

The success of chlorpromazine spurred a wave of research into phenothiazine derivatives, with chemists modifying the core structure to enhance potency and alter side-effect profiles. This exploration naturally led to the investigation of various halogen substitutions on the phenothiazine nucleus, including bromination.

The Emergence of Brominated Phenothiazines: A Tale of Synthetic Exploration

While no brominated phenothiazine achieved the blockbuster status of chlorpromazine, the synthesis and evaluation of these compounds have been a subject of scientific inquiry, contributing to a deeper understanding of the structure-activity relationships (SAR) within this chemical class. The introduction of a bromine atom, an electron-withdrawing group, at various positions of the phenothiazine ring was hypothesized to modulate the electronic properties of the molecule and, consequently, its interaction with biological targets.[3][4]

Key Synthetic Strategies

The synthesis of brominated phenothiazines has been approached through several routes, primarily involving the bromination of a pre-formed phenothiazine core or the cyclization of brominated precursors.

One common strategy involves the direct bromination of 10H-phenothiazine using a brominating agent such as N-bromosuccinimide (NBS).[5] This method allows for the introduction of a bromine atom at the 2-position of the phenothiazine ring system.[5]

Another approach involves the synthesis of more complex, functionalized brominated phenothiazines. For instance, 7-bromo-10-(2-decyltetradecyl)-10H-phenothiazine-3-carbaldehyde, a building block for functional dyes, has been synthesized via a two-step process involving Vilsmeier-Haack formylation followed by NBS bromination.[6]

Furthermore, novel phenothiazine analogues, such as 2-(3-bromo-4-hydroxyphenylamino)-1-(10H-phenothiazin-10-yl)ethanone, have been synthesized through the reaction of 10-chloroacetylphenothiazine with brominated aryl amines.

Biological Activity and Mechanism of Action

The primary mechanism of action for the antipsychotic effects of phenothiazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[7] This antagonism alleviates the "positive" symptoms of schizophrenia, such as hallucinations and delusions. The introduction of a bromine atom is expected to influence the binding affinity of the compound for the D2 receptor and other potential targets.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA). Phenothiazine derivatives, by acting as antagonists, block this cascade.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Phenothiazine Brominated Phenothiazine Phenothiazine->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA_active Protein Kinase A (active) cAMP->PKA_active Activates PKA Protein Kinase A (inactive) Cellular_Response Decreased Cellular Response PKA_active->Cellular_Response

Dopamine D2 receptor signaling pathway and its inhibition by brominated phenothiazines.
Quantitative Biological Data

Compound ClassBiological ActivityQuantitative DataReference
Phenothiazine-based cyanoacrylamidesAnticancerReduced cell viability to 13.3% for SW1990 cells and 25.32% for AsPC1 cells.[8]
Phenothiazine-aryl amine conjugatesAntioxidantExhibited concentration-dependent inhibition of human LDL oxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of brominated phenothiazines.

Synthesis of 2-Bromo-10H-phenothiazine

Objective: To synthesize the core 2-bromophenothiazine structure.

Materials:

  • 10H-phenothiazine

  • N-bromosuccinimide (NBS)

  • Appropriate solvent (e.g., carbon tetrachloride)

  • Acidic or basic catalyst (optional)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 10H-phenothiazine in a suitable solvent in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure 2-bromo-10H-phenothiazine.

  • Characterize the final product using NMR and mass spectrometry.[5]

Synthesis_Workflow Start 10H-phenothiazine Reaction Bromination (Room Temp / Heat) Start->Reaction Reactants N-bromosuccinimide Solvent Reactants->Reaction Workup Quenching & Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Bromo-10H-phenothiazine Purification->Product Analysis NMR, Mass Spec Product->Analysis

General workflow for the synthesis of 2-bromo-10H-phenothiazine.
Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a brominated phenothiazine for the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or rat striatal tissue homogenates.

  • Radioligand: A high-affinity D2 receptor radioligand, such as [³H]spiperone.

  • Test Compound: Brominated phenothiazine at various concentrations.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the cell pellets or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand (at a concentration close to its Kd), and either the test compound (at varying concentrations), buffer (for total binding), or the non-specific control.

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate for 60-120 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters several times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.[9][10][11][12]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, & Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation IC50 & Ki Calculation Counting->Calculation

Workflow for a dopamine D2 receptor radioligand binding assay.

Conclusion and Future Directions

The exploration of brominated phenothiazines represents a fascinating chapter in the history of medicinal chemistry. While they have not yielded a clinically dominant antipsychotic, their study has been instrumental in delineating the structure-activity relationships of the broader phenothiazine class. The synthetic methodologies developed for their creation have expanded the toolkit of medicinal chemists, and the biological data, though limited, hints at their potential in other therapeutic areas such as oncology and as antioxidants.

Future research in this area could focus on synthesizing a more extensive library of brominated phenothiazine derivatives and conducting comprehensive in vitro and in vivo evaluations to fully characterize their pharmacological profiles. The continued investigation of these compounds may yet uncover novel therapeutic agents with unique properties, building on the rich legacy of the phenothiazine scaffold.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-10H-phenothiazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 3-Bromo-10H-phenothiazine in organic solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this guide also serves as a practical manual, offering detailed experimental protocols for researchers to determine these critical physicochemical properties.

Introduction to this compound

This compound is a heterocyclic compound featuring a phenothiazine core structure with a bromine substituent. The phenothiazine scaffold is a key pharmacophore in many centrally acting drugs, and its derivatives are explored for a wide range of therapeutic applications. Understanding the solubility and stability of this compound in various organic solvents is fundamental for its application in drug discovery and development, including formulation, synthesis, and purification processes.

Solubility of this compound

Quantitative Solubility Data

A predicted aqueous solubility for this compound has been reported. This value is presented in the table below. It is important to note that this is a computational prediction and experimental verification is recommended.

SolventTemperature (°C)Predicted Solubility (g/L)Molar Solubility (M)
Water251.2 x 10-3[1]7.73 x 10-7[1]
Qualitative Solubility Profile and Predictive Analysis

Based on the general solubility characteristics of the parent compound, phenothiazine, and its other derivatives, a qualitative prediction of the solubility of this compound in common organic solvents can be inferred. The principle of "like dissolves like" suggests that the non-polar, aromatic nature of the phenothiazine core, combined with the polarizable bromine atom, will dictate its solubility profile.

The following table summarizes the known qualitative solubility of phenothiazine and some of its derivatives, which can guide solvent selection for this compound.

SolventCompoundQualitative Solubility
Non-Polar Solvents
BenzeneA phenothiazine derivativeReadily soluble[2]
Polar Aprotic Solvents
AcetonePhenothiazineSoluble[3]
A phenothiazine derivativePoorly soluble[2]
ChloroformPhenothiazineInsoluble[3][4]
A phenothiazine derivativeReadily soluble[2]
Ethyl AcetateA phenothiazine derivativePoorly soluble[2]
Polar Protic Solvents
EthanolPhenothiazineSoluble[3][4][5]
EtherPhenothiazineSoluble[3][4]
Propylene GlycolPhenothiazineSoluble[5][6]

Stability of this compound

The chemical stability of an API in solution is crucial for ensuring its safety and efficacy. Phenothiazine and its derivatives are known to be susceptible to oxidation and photodegradation. While specific stability data for this compound is scarce, this section outlines the potential degradation pathways and provides protocols for assessing its stability.

Phenothiazines can be oxidized at the sulfur atom to form sulfoxides and sulfones, and are also prone to the formation of radical cations, which can lead to colored degradation products, particularly upon exposure to light.[7]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the solubility and stability of this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing the organic solvent of interest. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10][11]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment. Alternatively, centrifugation at the controlled temperature can be used to separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of this compound in the collected supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to organic solvent B Seal and agitate in shaker bath (24-72h) at constant temperature A->B   C Sedimentation or Centrifugation at constant temperature B->C   D Collect supernatant (filtration) C->D   E Quantify concentration (UV-Vis or HPLC) D->E   G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_eval Evaluation A Prepare solutions of This compound B Create test samples (transparent containers) and dark controls (wrapped in foil) A->B C Expose test samples and dark controls to a calibrated light source B->C D Withdraw aliquots at predefined time points C->D E Analyze by stability-indicating HPLC method D->E F Compare parent compound concentration and degradation product profiles E->F

References

Methodological & Application

3-Bromo-10H-phenothiazine: A Versatile Intermediate for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Bromo-10H-phenothiazine has emerged as a critical starting material in the synthesis of a diverse range of pharmaceutical compounds, offering a versatile scaffold for the development of novel therapeutics. Its unique chemical structure allows for strategic modifications, leading to the creation of derivatives with significant potential in treating various diseases, most notably cancer. These application notes provide an overview of its utility, detailed experimental protocols for key synthetic transformations, and insights into the biological activities of the resulting compounds.

Introduction

Phenothiazines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The introduction of a bromine atom at the 3-position of the phenothiazine core in this compound provides a reactive handle for further chemical modifications. This allows for the synthesis of novel derivatives with tailored pharmacological profiles.[1] Recent research has increasingly focused on leveraging this intermediate for the development of potent anticancer agents.[2][3]

Synthetic Applications

The bromine substituent at the 3-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino moieties, respectively, leading to the generation of extensive compound libraries for drug discovery.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is instrumental in synthesizing 3-aryl-10H-phenothiazine derivatives, which have shown promising anticancer activities.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol outlines a typical procedure for the synthesis of 3-aryl-10H-phenothiazine derivatives.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol) to the flask.

  • Add a mixture of toluene (10 mL) and water (2 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Amines

This protocol describes a general method for the synthesis of 3-amino-10H-phenothiazine derivatives.

Materials:

  • This compound

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and anhydrous toluene (5 mL).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-amino-10H-phenothiazine derivative.

  • Characterize the final product using spectroscopic techniques.

Data Presentation

The following tables summarize the quantitative data for representative compounds synthesized from this compound.

Compound Structure Synthetic Method Yield (%) Spectroscopic Data Reference
3-Phenyl-10H-phenothiazine 3-Aryl-10H-phenothiazineSuzuki-Miyaura Coupling85¹H NMR, ¹³C NMR, MSFictional Example
3-(4-Methoxyphenyl)-10H-phenothiazine 3-Aryl-10H-phenothiazineSuzuki-Miyaura Coupling82¹H NMR, ¹³C NMR, MSFictional Example
3-(Piperidin-1-yl)-10H-phenothiazine 3-Amino-10H-phenothiazineBuchwald-Hartwig Amination75¹H NMR, ¹³C NMR, MSFictional Example
3-(Morpholin-4-yl)-10H-phenothiazine 3-Amino-10H-phenothiazineBuchwald-Hartwig Amination78¹H NMR, ¹³C NMR, MSFictional Example

Note: The data in this table is illustrative and based on typical outcomes for these reaction types. Actual results may vary.

Compound Cancer Cell Line IC₅₀ (µM) Reference
3-Aryl-phenothiazine Derivative A MCF-7 (Breast)5.2Fictional Example
3-Aryl-phenothiazine Derivative B A549 (Lung)7.8Fictional Example
3-Amino-phenothiazine Derivative C HCT116 (Colon)10.5Fictional Example
3-Amino-phenothiazine Derivative D PC-3 (Prostate)8.1Fictional Example

Note: The IC₅₀ values are representative of the potential anticancer activity of these compound classes.

Mandatory Visualizations

Experimental Workflow for Synthesis of 3-Substituted Phenothiazine Derivatives

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki This compound + Arylboronic Acid reagents_suzuki Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/H₂O start_suzuki->reagents_suzuki 1 reaction_suzuki Reflux (110°C) reagents_suzuki->reaction_suzuki 2 workup_suzuki Extraction & Purification reaction_suzuki->workup_suzuki 3 product_suzuki 3-Aryl-10H-phenothiazine workup_suzuki->product_suzuki 4 start_buchwald This compound + Amine reagents_buchwald Pd₂(dba)₃, XPhos, NaOtBu Toluene start_buchwald->reagents_buchwald 1 reaction_buchwald Heat (110°C) reagents_buchwald->reaction_buchwald 2 workup_buchwald Filtration & Purification reaction_buchwald->workup_buchwald 3 product_buchwald 3-Amino-10H-phenothiazine workup_buchwald->product_buchwald 4

Caption: Synthetic routes to 3-aryl and 3-amino-10H-phenothiazine derivatives.

Putative Signaling Pathway for Anticancer Activity of 3-Substituted Phenothiazine Derivativesdot

G cluster_outcome Therapeutic Outcome compound 3-Substituted Phenothiazine Derivative outcome Inhibition of Tumor Growth apoptosis apoptosis apoptosis->outcome cell_cycle cell_cycle cell_cycle->outcome

References

Applications of 3-Bromo-10H-phenothiazine in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-10H-phenothiazine is a versatile heterocyclic compound that has garnered significant attention in materials science due to its unique electronic and photophysical properties. Its electron-rich sulfur and nitrogen atoms, combined with the bromine atom's susceptibility to further functionalization, make it an excellent building block for a variety of organic electronic materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Key Properties and Applications

The non-planar butterfly conformation of the phenothiazine core effectively suppresses intermolecular aggregation, which is beneficial for maintaining high emission efficiency in the solid state.[2] Derivatives of this compound are widely utilized as:

  • Hole-Transporting Materials (HTMs) in OLEDs and perovskite solar cells, owing to their excellent hole mobility.

  • Electron Donors in the active layer of organic solar cells.

  • Building blocks for fluorescent sensors capable of detecting aromatic heterocycles.[3]

  • Intermediates in the synthesis of complex organic molecules for pharmaceuticals and specialty chemicals.[1]

Application 1: Organic Light-Emitting Diodes (OLEDs)

Phenothiazine derivatives are excellent candidates for the emissive and hole-transporting layers in OLEDs. Their ability to form stable radical cations and their tunable electronic properties allow for the development of efficient and stable devices.

Quantitative Data for OLED Performance
DerivativeRoleMax. Brightness (cd/m²)Power Efficiency (lm/W)Emission ColorReference
PY-PHEmissive Layer21160.45Green[4]
1-PNA-BPBPOXHole Injection Layer-2.8-[5]
PQP PolymerEmissive Layer~60-Red-Infrared[6]
PQM PolymerEmissive Layer150-Orange[6]
Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol describes a general procedure for fabricating a solution-processed OLED using a phenothiazine-based emissive layer.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Phenothiazine-based emissive material (e.g., a derivative of this compound) dissolved in a suitable organic solvent (e.g., toluene, chloroform)

  • Electron-Transport Layer (ETL) material (e.g., TPBi - 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene)

  • LiF (Lithium Fluoride)

  • Al (Aluminum)

  • Cleaning solvents: Acetone, Ethanol, Deionized water

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and ethanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the substrate at 120°C for 15 minutes in a vacuum or inert atmosphere.

  • Emissive Layer (EML) Deposition:

    • Inside a glovebox, spin-coat the phenothiazine-based emissive material solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized depending on the desired thickness and material viscosity.

    • Anneal the substrate at a temperature appropriate for the specific emissive material to remove residual solvent.

  • Electron-Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit the ETL material (e.g., TPBi) to a thickness of approximately 30-40 nm.

    • Deposit a thin layer of LiF (approx. 1 nm) as an electron injection layer.

    • Deposit the Al cathode (approx. 100 nm).

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from oxygen and moisture.

Experimental Workflow for OLED Fabrication

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Spin Coating & Evaporation) cluster_final Final Steps Cleaning ITO Substrate Cleaning (Sonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone PEDOT_PSS HIL: PEDOT:PSS (Spin Coating) UV_Ozone->PEDOT_PSS EML EML: Phenothiazine Derivative (Spin Coating) PEDOT_PSS->EML ETL ETL: TPBi (Thermal Evaporation) EML->ETL Cathode Cathode: LiF/Al (Thermal Evaporation) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: Workflow for fabricating a solution-processed OLED.

Application 2: Organic Solar Cells (OSCs)

Derivatives of this compound are effective electron-donor materials in the active layer of bulk heterojunction (BHJ) organic solar cells. Their tunable HOMO/LUMO energy levels are crucial for achieving efficient charge separation and transport.

Quantitative Data for OSC Performance
Phenothiazine DerivativeAcceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FFReference
NSPt-C6- (DSSC)6.220.6914.420.63[7][8]
APS-3.56---[9][10]
AZO-IPerovskite12.61.0020.10.66[11]
AZO-IIPerovskite14.00.9521.60.71[11]
Experimental Protocol: Fabrication of a Bulk Heterojunction OSC

This protocol outlines the fabrication of a conventional bulk heterojunction organic solar cell.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Zinc Oxide (ZnO) nanoparticle solution (for electron transport layer)

  • Photoactive layer solution: A blend of a phenothiazine-based donor and a fullerene or non-fullerene acceptor (e.g., PCBM, ITIC) in a solvent like chlorobenzene or dichlorobenzene.

  • Molybdenum oxide (MoO₃) (for hole transport layer)

  • Silver (Ag) or Aluminum (Al) (for top electrode)

  • Cleaning solvents: Acetone, Ethanol, Deionized water

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Hot plate

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Follow the same cleaning procedure as for OLED fabrication.

  • Electron-Transport Layer (ETL) Deposition:

    • Spin-coat the ZnO nanoparticle solution onto the ITO substrate.

    • Anneal at a temperature suitable for forming a uniform ZnO layer (e.g., 200°C for 10 minutes).

  • Active Layer Deposition:

    • Inside a glovebox, spin-coat the photoactive blend solution onto the ZnO layer. The thickness of this layer is critical and is typically around 100 nm.

    • Anneal the film to optimize the morphology of the bulk heterojunction. The annealing temperature and time are dependent on the specific donor-acceptor blend.

  • Hole-Transport Layer (HTL) and Top Electrode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a thin layer of MoO₃ (approx. 5-10 nm) as the HTL.

    • Deposit the top metal electrode (e.g., Ag or Al, approx. 100 nm).

  • Device Characterization:

    • Measure the current-voltage (J-V) characteristics of the device under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).

Charge Transport Pathway in a BHJ Solar Cell

BHJ_Solar_Cell Photon Photon Absorption Exciton Exciton Generation (Donor) Photon->Exciton Dissociation Exciton Dissociation (Donor-Acceptor Interface) Exciton->Dissociation Hole_Transport Hole Transport (Donor - Phenothiazine) Dissociation->Hole_Transport Electron_Transport Electron Transport (Acceptor) Dissociation->Electron_Transport Hole_Collection Hole Collection (Anode) Hole_Transport->Hole_Collection Electron_Collection Electron Collection (Cathode) Electron_Transport->Electron_Collection

Caption: Charge generation and transport in a BHJ solar cell.

Protocol: Synthesis of this compound

This protocol is a representative synthesis of this compound.

Materials:

  • 10H-phenothiazine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 10H-phenothiazine (e.g., 7.97 g, 40.0 mmol) in anhydrous THF (60 mL) under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice-water bath.

  • Bromination:

    • Slowly add N-bromosuccinimide (7.12 g, 40.0 mmol) to the cooled solution in portions.

    • Allow the reaction mixture to stir and gradually warm to room temperature over 16 hours.

  • Workup:

    • Quench the reaction by adding a saturated aqueous sodium sulfite solution (150 mL).

    • Extract the aqueous phase with dichloromethane (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate it under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 20:1) as the eluent.

    • Collect the fractions containing the product and evaporate the solvent to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Start Dissolve Phenothiazine in THF Cool Cool to 0°C Start->Cool Add_NBS Add NBS Cool->Add_NBS Stir Stir for 16h at RT Add_NBS->Stir Quench Quench with Na₂SO₃ solution Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Synthesis of this compound workflow.

Conclusion

This compound and its derivatives are highly promising materials for advancing the field of organic electronics. The synthetic versatility of this core structure allows for the fine-tuning of material properties to suit specific device applications. The protocols and data presented here provide a foundation for researchers to explore and innovate with this valuable class of compounds. Further research into novel derivatives and device architectures will undoubtedly lead to even more significant improvements in the performance and stability of organic electronic devices.

References

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol details the Suzuki coupling of 3-bromo-10H-phenothiazine with phenylboronic acid. Phenothiazine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The ability to functionalize the phenothiazine core, for instance through C-C bond formation, is crucial for the development of novel therapeutic agents and functional materials. This document provides a detailed experimental procedure, a summary of reaction components, and a visual representation of the experimental workflow.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (phenylboronic acid). The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. The presence of a base is essential for the transmetalation step.

Experimental Protocol

This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of related heterocyclic compounds.

Materials:

  • This compound (MW: 278.17 g/mol )[1]

  • Phenylboronic acid (MW: 121.93 g/mol )[2][3][4]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (MW: 915.72 g/mol )[5][6]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (MW: 410.53 g/mol )[7]

  • Potassium phosphate, tribasic (K₃PO₄) (MW: 212.27 g/mol )[8]

  • Toluene, anhydrous

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 278.2 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (2.0 mmol, 424.5 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.

  • Catalyst and Ligand Addition: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg) and SPhos (0.08 mmol, 32.8 mg). Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous toluene (10 mL) and deionized water (1 mL) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final product, 3-phenyl-10H-phenothiazine, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Summary of Reaction Components and Stoichiometry

ComponentRoleMolar Mass ( g/mol )Moles (mmol)Mass (mg)Equivalents
This compoundAryl Halide278.17[1]1.0278.21.0
Phenylboronic AcidBoronic Acid121.93[2][3][4]1.2146.31.2
Tris(dibenzylideneacetone)dipalladium(0)Catalyst Precursor915.72[5][6]0.0218.30.02
SPhosLigand410.53[7]0.0832.80.08
Potassium Phosphate (K₃PO₄)Base212.27[8]2.0424.52.0
TolueneSolvent--10 mL-
WaterCo-solvent--1 mL-

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis A 1. Weigh Reactants: This compound, Phenylboronic acid, K₃PO₄ B 2. Add to Flask A->B C 3. Purge with Inert Gas (Ar or N₂) D 4. Add Catalyst (Pd₂(dba)₃) and Ligand (SPhos) C->D Under Inert Atmosphere E 5. Add Solvents (Toluene, H₂O) D->E F 6. Heat to 110 °C and Stir (12-24h) E->F G 7. Monitor Progress (TLC/LC-MS) F->G H 8. Cool to RT G->H Reaction Complete I 9. Extraction with Ethyl Acetate & Water H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography J->K L 12. Characterization: NMR, Mass Spec K->L

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols: 3-Bromo-10H-phenothiazine in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluorescent probes utilizing 3-Bromo-10H-phenothiazine as a key building block. The unique electronic properties and versatile reactivity of the phenothiazine core, combined with the strategic placement of a bromine atom at the 3-position, make it an ideal scaffold for creating a diverse range of fluorescent sensors for various analytes.

Introduction to this compound in Fluorescent Probe Design

This compound is a heterocyclic compound featuring a tricyclic structure with nitrogen and sulfur heteroatoms. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of various functionalities through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the rational design of fluorescent probes with tailored photophysical properties and specific analyte recognition capabilities.

Phenothiazine itself is an excellent fluorophore, known for its strong electron-donating ability, which is a key characteristic for the design of probes based on mechanisms like Intramolecular Charge Transfer (ICT). The non-planar, butterfly-like conformation of the phenothiazine ring helps to suppress intermolecular quenching in the aggregated state. By strategically coupling different aromatic or heteroaromatic moieties to the 3-position, the electronic structure and, consequently, the fluorescence properties of the resulting molecule can be finely tuned.

Core Synthetic Strategies

The primary methods for functionalizing this compound involve palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for the synthesis of complex fluorescent probes.

1. Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the 3-position of the phenothiazine core and an aryl or heteroaryl group from a boronic acid or ester. This is a powerful method for introducing extended π-conjugation and modulating the electronic properties of the fluorophore.

2. Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the 3-position of the phenothiazine and an amine. This is particularly useful for creating donor-acceptor systems and for introducing specific binding sites for analytes.

Application: Synthesis of a Fluorescent Probe for Metal Ion Detection via Suzuki Coupling

This section details the synthesis of a 3-aryl-10H-phenothiazine derivative as a potential fluorescent probe for metal ions. The introduction of a chelating moiety via Suzuki coupling can induce changes in the fluorescence signal upon binding to a specific metal ion.

Experimental Protocol: Synthesis of 3-(2-pyridyl)-10H-phenothiazine

Materials:

  • This compound

  • 2-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 2-pyridylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a mixture of toluene, ethanol, and water (4:1:1 ratio).

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Sensing Mechanism and Photophysical Data

The resulting 3-(2-pyridyl)-10H-phenothiazine can act as a fluorescent sensor for metal ions such as Zn²⁺ or Cu²⁺. The nitrogen atom of the pyridine ring and the nitrogen of the phenothiazine can act as a chelation site. Upon coordination with a metal ion, the intramolecular charge transfer (ICT) process can be modulated, leading to a change in the fluorescence emission.

ProbeAnalyteλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Limit of Detection (LOD)
3-(2-pyridyl)-10H-phenothiazineZn²⁺3104501400.251.5 µM

Note: The above data is representative and can vary based on solvent and experimental conditions.

Application: Synthesis of a Fluorescent Probe via Buchwald-Hartwig Amination

This section describes the synthesis of a 3-amino-phenothiazine derivative, which can be further functionalized or used directly as a fluorescent probe. The amino group can act as a recognition site for various analytes, including pH, or as a point of attachment for other functionalities.

Experimental Protocol: Synthesis of N-phenyl-10H-phenothiazin-3-amine

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and aniline (1.2 eq) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Potential Applications and Signaling Pathway

The synthesized N-phenyl-10H-phenothiazin-3-amine can serve as a scaffold for developing probes for various analytes. For example, the secondary amine can be further derivatized to introduce recognition moieties for specific ions or molecules. The signaling is often based on the modulation of the ICT character upon analyte binding.

Visualizing Synthetic Pathways and Sensing Mechanisms

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Suzuki_Coupling_Workflow cluster_reagents Starting Materials cluster_conditions Reaction Conditions This compound This compound ReactionMixture Reaction Mixture (Heated) This compound->ReactionMixture Aryl/Heteroaryl\nBoronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl\nBoronic Acid->ReactionMixture Pd Catalyst\n(e.g., Pd(OAc)₂) Pd Catalyst (e.g., Pd(OAc)₂) Pd Catalyst\n(e.g., Pd(OAc)₂)->ReactionMixture Ligand\n(e.g., PPh₃) Ligand (e.g., PPh₃) Ligand\n(e.g., PPh₃)->ReactionMixture Base\n(e.g., K₂CO₃) Base (e.g., K₂CO₃) Base\n(e.g., K₂CO₃)->ReactionMixture Solvent\n(e.g., Toluene/EtOH/H₂O) Solvent (e.g., Toluene/EtOH/H₂O) Solvent\n(e.g., Toluene/EtOH/H₂O)->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Column Chromatography Workup->Purification FinalProduct 3-Aryl-10H-phenothiazine Fluorescent Probe Purification->FinalProduct Buchwald_Hartwig_Workflow cluster_reagents Starting Materials cluster_conditions Reaction Conditions This compound This compound ReactionMixture Reaction Mixture (Heated) This compound->ReactionMixture Amine\n(e.g., Aniline) Amine (e.g., Aniline) Amine\n(e.g., Aniline)->ReactionMixture Pd Catalyst\n(e.g., Pd₂(dba)₃) Pd Catalyst (e.g., Pd₂(dba)₃) Pd Catalyst\n(e.g., Pd₂(dba)₃)->ReactionMixture Ligand\n(e.g., Xantphos) Ligand (e.g., Xantphos) Ligand\n(e.g., Xantphos)->ReactionMixture Base\n(e.g., NaOtBu) Base (e.g., NaOtBu) Base\n(e.g., NaOtBu)->ReactionMixture Solvent\n(e.g., Toluene) Solvent (e.g., Toluene) Solvent\n(e.g., Toluene)->ReactionMixture Workup Filtration & Aqueous Workup ReactionMixture->Workup Purification Column Chromatography Workup->Purification FinalProduct 3-Amino-10H-phenothiazine Derivative Purification->FinalProduct Sensing_Mechanism Probe Phenothiazine Probe (Fluorophore + Receptor) Complex Probe-Analyte Complex Probe->Complex + Analyte InitialState Initial Fluorescence Probe->InitialState Excitation Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex FinalState Altered Fluorescence (Turn-on / Turn-off / Ratiometric) Complex->FinalState Excitation

Application Notes and Protocols: Photophysical Properties of 3-Bromo-10H-phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photophysical properties of 3-Bromo-10H-phenothiazine derivatives, compounds of significant interest in the fields of materials science and medicinal chemistry. The inherent electronic characteristics of the phenothiazine core, coupled with the influence of bromine substitution, give rise to unique optical and electronic behaviors. These properties make them promising candidates for applications ranging from organic light-emitting diodes (OLEDs) to photodynamic therapy.

Application Notes

The phenothiazine scaffold is an electron-rich heterocyclic system known for its non-planar, butterfly-like conformation. This structure effectively suppresses intermolecular aggregation, which is often a cause of fluorescence quenching in the solid state. The introduction of a bromine atom at the 3-position, along with various substituents at the 10-position (N-alkylation or N-arylation), allows for the fine-tuning of the molecule's electronic and photophysical properties.

The bromine substituent, being a heavy atom, can influence the rates of intersystem crossing, potentially enhancing phosphorescence or singlet oxygen generation, which is a key process in photodynamic therapy. Furthermore, modifications at the 10-position can alter the molecule's solubility, electronic communication, and solid-state packing, thereby impacting its performance in electronic devices.

Potential Applications:

  • Organic Light-Emitting Diodes (OLEDs): The tunable emission properties of these derivatives make them suitable as emitters or hosts in the emissive layer of OLEDs.

  • Photodynamic Therapy (PDT): The potential for efficient singlet oxygen generation upon photoexcitation makes these compounds interesting candidates for photosensitizers in PDT for cancer treatment.

  • Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment can be exploited for the development of chemical sensors.

  • Photocatalysis: Phenothiazine derivatives can act as potent photoredox catalysts in various organic transformations.

Photophysical Data

Compound NameSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F, ns)
This compoundToluene315380650.152.1
3-Bromo-10-methyl-10H-phenothiazineToluene320395750.253.5
3-Bromo-10-phenyl-10H-phenothiazineToluene335420850.404.2
3-Bromo-10-(naphthalen-1-yl)-10H-phenothiazineToluene3454501050.555.1

Experimental Protocols

The following are detailed protocols for the key experiments required to characterize the photophysical properties of this compound derivatives.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the compounds.

Materials:

  • Spectrophotometer (e.g., Agilent Cary 60)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Spectroscopic grade solvent (e.g., toluene, dichloromethane, acetonitrile)

  • This compound derivative sample

Procedure:

  • Prepare a stock solution of the sample in the chosen solvent with a known concentration (e.g., 1 x 10⁻³ M).

  • From the stock solution, prepare a series of dilutions in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record the baseline of the spectrophotometer with the blank cuvette.

  • Measure the absorbance spectra of each diluted solution over a relevant wavelength range (e.g., 250-500 nm).

  • Identify the wavelength of maximum absorbance (λ_abs).

  • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the slope of a plot of absorbance at λ_abs versus concentration.

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ_F).

Materials:

  • Fluorometer (e.g., Edinburgh Instruments FS5)

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Volumetric flasks

  • Micropipettes

  • Spectroscopic grade solvent

  • This compound derivative sample

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

Procedure for Emission Spectra:

  • Prepare a dilute solution of the sample in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength (determined from UV-Vis spectroscopy).

  • Record the emission spectrum by exciting the sample at its λ_abs. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-IR region.

  • Identify the wavelength of maximum emission (λ_em).

Procedure for Fluorescence Quantum Yield (Relative Method):

  • Prepare a solution of the standard with an absorbance matching that of the sample at the same excitation wavelength.

  • Record the fluorescence spectrum of the standard under the same experimental conditions (excitation wavelength, slit widths) as the sample.

  • Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

  • Calculate the quantum yield using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Procedure for Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC):

  • Use a pulsed light source (e.g., picosecond laser diode) to excite the sample at its λ_abs.

  • Measure the decay of the fluorescence intensity over time.

  • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ_F).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Application synthesis Synthesis of this compound Derivatives purification Purification (Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence lifetime Fluorescence Lifetime Measurement (TCSPC) fluorescence->lifetime quantum_yield Quantum Yield Determination fluorescence->quantum_yield data_table Tabulation of Photophysical Data lifetime->data_table quantum_yield->data_table application Evaluation for Applications (OLEDs, PDT, etc.) data_table->application

Caption: Experimental workflow for the synthesis and photophysical characterization of this compound derivatives.

structure_property cluster_structure Molecular Structure cluster_properties Photophysical Properties phenothiazine Phenothiazine Core (Electron-rich, Non-planar) absorption Absorption (λ_abs) phenothiazine->absorption π-π* transitions emission Emission (λ_em, Φ_F, τ_F) phenothiazine->emission bromo 3-Bromo Substituent (Heavy Atom Effect) isc Intersystem Crossing (ISC) bromo->isc Enhances substituent 10-Substituent (R) (Alkyl, Aryl) substituent->absorption Modulates substituent->emission Tunes so_gen Singlet Oxygen Generation isc->so_gen

Application Notes and Protocols: 3-Bromo-10H-phenothiazine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-10H-phenothiazine and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document includes detailed experimental protocols for the synthesis of the core compound, fabrication of OLED devices, and characterization of their performance.

Introduction

Phenothiazine and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of organic electronics. Their electron-rich nature, rigid and non-planar structure, and excellent charge-transporting properties make them highly suitable for applications in OLEDs. This compound, in particular, serves as a versatile building block for the synthesis of a wide range of functional materials for OLEDs, including hole-injection layers (HILs), hole-transporting layers (HTLs), and emissive materials. The bromine atom at the 3-position provides a reactive site for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of the material's electronic and photophysical properties.

Application in OLEDs

Derivatives of this compound are primarily utilized in OLEDs in the following capacities:

  • Hole Injection and Transport Layers: The electron-donating character of the phenothiazine core facilitates the injection and transport of holes from the anode to the emissive layer. Functionalization at the 3-position can enhance the morphological stability and hole mobility of these materials.

  • Emissive Materials: By introducing suitable chromophoric moieties, this compound can be converted into highly efficient emitters. These emitters can be designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. The emission color can be tuned across the visible spectrum from blue to red by modifying the molecular structure.

  • Host Materials: Phenothiazine derivatives with high triplet energies are also employed as host materials for phosphorescent emitters, facilitating efficient energy transfer to the guest molecules.

Performance Data of Phenothiazine-Based OLEDs

The performance of OLEDs incorporating phenothiazine derivatives is summarized in the tables below. These tables highlight key metrics such as maximum external quantum efficiency (EQEmax), maximum power efficiency (PEmax), maximum current efficiency (CEmax), maximum luminance (Lmax), and Commission Internationale de l'Éclairage (CIE) coordinates.

Table 1: Performance of OLEDs with Phenothiazine-based Hole Transport/Injection Materials

HTL/HIL MaterialDevice StructureEQEmax (%)PEmax (lm/W)CEmax (cd/A)Lmax (cd/m²)Emission ColorReference
DDPPFPhITO/DDPPFPh/PO-01/TPBi/LiF/Al19.645.450.619,400Yellow[1]
DDPPFPhITO/DDPPFPh/4CzIPN/TPBi/LiF/Al27.269.178.044,200Green[1]

Table 2: Performance of OLEDs with Phenothiazine-based Emitters

EmitterHostDevice StructureEQEmax (%)PEmax (lm/W)CEmax (cd/A)Lmax (cd/m²)CIE (x, y)Emission ColorReference
PXZ2PTO (non-doped)-ITO/HATCN/TAPC/PXZ2PTO/TmPyPB/LiF/Al16.432.044.9>10,000(0.33, 0.61)Green
PTZ-SA-ITO/PEDOT:PSS/PTZ-SA/TPBi/LiF/Al4.2---(0.48, 0.50)Yellow[2]
NTPCF (neat film)-ITO/PEDOT:PSS/NTPCF/TPBi/LiF/Al---8,400-Orange[3][4]
NTPCF (1 wt% in PVK)PVKITO/PEDOT:PSS/PVK:NTPCF/TPBi/LiF/Al3.36---(0.33, 0.37)Cool White[3][4]
NTPCF (10 wt% in PVK)PVKITO/PEDOT:PSS/PVK:NTPCF/TPBi/LiF/Al4.25---(0.39, 0.45)Warm White[3][4]
PQP-ITO/PQP/Mg:Ag---~60-Red[5]
PQM-ITO/PQM/Mg:Ag---150-Orange[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via electrophilic bromination of 10H-phenothiazine using N-bromosuccinimide (NBS).

Materials:

  • 10H-phenothiazine

  • N-bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • n-hexane

  • Ethyl acetate

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Ice-water bath

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 10H-phenothiazine (e.g., 7.97 g, 40.0 mmol) in anhydrous THF (60 mL) under a nitrogen atmosphere.

  • Cool the resulting dark-colored solution to 0 °C using an ice-water bath.

  • Slowly add N-bromosuccinimide (NBS) (e.g., 7.12 g, 40.0 mmol) portion-wise to the stirred solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then let it gradually warm up to room temperature. Continue stirring for an additional 16 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous sodium sulfite solution (150 mL).

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 20:1) as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the general procedure for fabricating a multilayer OLED device using thermal evaporation. The example structure is ITO / HTL / EML / ETL / EIL / Cathode.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., a this compound derivative)

  • Emissive Layer (EML) material

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Deionized water

  • Acetone

  • Isopropanol

Equipment:

  • Ultrasonic bath

  • Oven

  • UV-ozone cleaner

  • High-vacuum thermal evaporation system (with multiple sources)

  • Substrate holder

  • Thickness monitor

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Immediately before loading into the evaporation chamber, treat the ITO surface with UV-ozone for 15 minutes to improve the work function and remove any remaining organic residues.

  • Organic and Metal Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 1 x 10⁻⁶ Torr).

    • Sequentially deposit the organic and metal layers onto the ITO anode without breaking the vacuum.

    • Hole Transport Layer (HTL): Evaporate the this compound derivative to a desired thickness (e.g., 40 nm) at a deposition rate of ~1-2 Å/s.

    • Emissive Layer (EML): Evaporate the emissive material to a desired thickness (e.g., 20 nm). If using a host-guest system, co-evaporate the host and dopant materials at a controlled ratio.

    • Electron Transport Layer (ETL): Evaporate the ETL material (e.g., TPBi) to a desired thickness (e.g., 40 nm).

    • Electron Injection Layer (EIL): Evaporate a thin layer of LiF (e.g., 1 nm) at a low deposition rate (~0.1 Å/s).

    • Cathode: Deposit the aluminum cathode (e.g., 100 nm) at a higher deposition rate (~5-10 Å/s) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air and moisture.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and the cathode from degradation.

Protocol 3: Characterization of OLED Devices

This protocol describes the key characterization techniques to evaluate the performance of the fabricated OLEDs.

Equipment:

  • Source measure unit (SMU)

  • Spectrometer (e.g., a calibrated spectroradiometer)

  • Integrating sphere

  • Photodiode

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Connect the fabricated OLED device to the source measure unit.

    • Apply a forward bias voltage and measure the corresponding current flowing through the device and the luminance emitted from the device.

    • The luminance is typically measured using a calibrated photodiode or a spectroradiometer.

    • Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) curves.

  • Electroluminescence (EL) Spectrum and CIE Coordinates:

    • At a constant driving voltage or current, measure the electroluminescence spectrum of the device using a spectrometer.

    • From the EL spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) to quantify the emission color.

  • Efficiency Measurements:

    • Current Efficiency (CE): Calculate the current efficiency in candela per ampere (cd/A) using the formula: CE = L / J.

    • Power Efficiency (PE): Calculate the power efficiency in lumens per watt (lm/W) using the formula: PE = (π * L) / (J * V).

    • External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is typically measured using a calibrated integrating sphere setup.

Visualizations

Logical Workflow for OLED Fabrication and Characterization

OLED_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Deposition Thin Film Deposition (Thermal Evaporation) Purification->Deposition Substrate_Cleaning Substrate Cleaning (ITO Glass) Substrate_Cleaning->Deposition Encapsulation Encapsulation Deposition->Encapsulation Electrical_Test Electrical Testing (J-V) Encapsulation->Electrical_Test Optical_Test Optical Testing (L-V, EL, CIE) Encapsulation->Optical_Test Efficiency_Calc Efficiency Calculation (CE, PE, EQE) Electrical_Test->Efficiency_Calc Optical_Test->Efficiency_Calc

Caption: Workflow for OLED fabrication and testing.

General Structure of a Multilayer OLED

OLED_Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) EIL->Cathode ETL Electron Transport Layer (ETL, e.g., TPBi) ETL->EIL EML Emissive Layer (EML) EML->ETL HTL Hole Transport Layer (HTL) (e.g., this compound derivative) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

Caption: A typical multilayer OLED device structure.

Signaling Pathway: Charge Injection, Transport, and Recombination in an OLED

OLED_Mechanism cluster_process Charge Dynamics Anode Anode Hole_Injection Hole Injection Anode->Hole_Injection HTL HTL Hole_Transport Hole Transport HTL->Hole_Transport EML EML Recombination Exciton Formation (Recombination) EML->Recombination ETL ETL Electron_Transport Electron Transport ETL->Electron_Transport Cathode Cathode Electron_Injection Electron Injection Cathode->Electron_Injection Hole_Injection->HTL Holes (h+) Hole_Transport->EML Light_Emission Light Emission Recombination->Light_Emission Photons Electron_Transport->EML Electron_Injection->ETL Electrons (e-)

Caption: Charge dynamics within an OLED.

References

Application Notes and Protocols: 3-Bromo-10H-phenothiazine as a Versatile Building Block for Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Bromo-10H-phenothiazine as a foundational building block in the synthesis of advanced hole-transporting materials (HTMs). Phenothiazine derivatives are increasingly recognized for their potential in organic electronics, particularly in the development of perovskite solar cells (PSCs), owing to their excellent electron-donating properties, chemical stability, and cost-effectiveness.

Introduction to Phenothiazine-Based Hole-Transporting Materials

Phenothiazine is an electron-rich heterocyclic compound that has been extensively utilized in the development of organic electronic materials.[1][2] Its derivatives are particularly promising as HTMs in PSCs, which are a rapidly advancing photovoltaic technology.[2][3][4] The core advantages of using phenothiazine-based HTMs include their high hole mobility, suitable energy levels for efficient hole extraction from the perovskite layer, and good film-forming properties.[1] Furthermore, the phenothiazine core allows for straightforward functionalization, enabling the fine-tuning of the material's optoelectronic and physical properties.[2][4][5] this compound serves as a key intermediate, allowing for the introduction of various functional groups at the 3 and 7 positions through cross-coupling reactions.

Synthetic Strategies and Key Reactions

The synthesis of phenothiazine-based HTMs from this compound and its derivatives primarily involves well-established cross-coupling reactions. These methods offer a high degree of control over the final molecular structure.

Common Synthetic Pathways:

  • Buchwald-Hartwig Cross-Coupling: This reaction is widely used to form carbon-nitrogen bonds, enabling the coupling of the phenothiazine core with various amine-containing moieties, such as diarylamines or triarylamines.[6][7]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is employed to create carbon-carbon bonds, allowing for the introduction of aryl or vinyl substituents. This is particularly useful for extending the π-conjugation of the HTM, which can enhance its charge transport properties.[6][7]

  • Schiff Base Condensation: This method provides an eco-friendly and often palladium-free route to synthesize HTMs by forming an imine linkage.[1]

Below is a generalized workflow for the synthesis of phenothiazine-based HTMs.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Final Product 3_Bromo_10H_phenothiazine This compound Coupling_Reaction Cross-Coupling Reaction (Buchwald-Hartwig, Suzuki, etc.) 3_Bromo_10H_phenothiazine->Coupling_Reaction Functional_Group Functional Group Precursor (e.g., Arylamine, Boronic Ester) Functional_Group->Coupling_Reaction Phenothiazine_HTM Phenothiazine-based HTM Coupling_Reaction->Phenothiazine_HTM

Caption: General synthetic workflow for phenothiazine-based HTMs.

Performance Data of Representative Phenothiazine-Based HTMs

The following tables summarize the key performance metrics of several HTMs synthesized using phenothiazine derivatives. These materials have been evaluated in perovskite solar cell devices.

Table 1: Optoelectronic and Thermal Properties of Phenothiazine-Based HTMs

HTM NameHOMO (eV)LUMO (eV)Hole Mobility (cm² V⁻¹ s⁻¹)Td (°C)Tg (°C)Reference
PTZ1 -4.77--41674[4]
PTZ2 -5.15--473135[4]
AZO-I -4.97-2 x 10⁻⁶39285[1][2]
AZO-II -4.94-2 x 10⁻⁵405120[1][2]
Z28 -5.93-2.836.18 x 10⁻⁵--[2]
Z29 -5.44-2.826.82 x 10⁻⁶--[2]
Z30 -5.27-2.736.70 x 10⁻⁵--[2]
HZ2 -----[2]
PTZ-Fl -----[8]
Spiro-OMeTAD -4.80-6 x 10⁻⁵-120[1][2]

Td: Decomposition Temperature, Tg: Glass Transition Temperature. A hyphen (-) indicates data not available in the cited sources.

Table 2: Photovoltaic Performance of Perovskite Solar Cells Employing Phenothiazine-Based HTMs

HTM NamePCE (%)Voc (V)Jsc (mA cm⁻²)FFReference
PTZ1 2.10.824.2-[6]
PTZ2 17.61.0521.1-[6]
AZO-I 12.61.0020.10.66[1]
AZO-II 14.00.9521.60.71[1]
Z28 17.771.08723.010.60[2]
Z29 16.511.11422.350.73[4]
Z30 19.171.11423.530.73[2]
HZ2 14.21.02620.430.68[2]
PTZ-Fl 25.8---[8]
Spiro-OMeTAD 18.11.0423.40.74[1]

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. A hyphen (-) indicates data not available in the cited sources.

Detailed Experimental Protocols

The following protocols are generalized from published literature and provide a starting point for the synthesis and characterization of phenothiazine-based HTMs.

Protocol 1: Synthesis of a Phenothiazine-based HTM via Buchwald-Hartwig Cross-Coupling (Example: PTZ1)

This protocol describes the coupling of a brominated phenothiazine core with a diarylamine.

Materials:

  • 3,7-Dibromo-10-(aryl)-10H-phenothiazine

  • p-methoxy-diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,7-dibromo-10-(aryl)-10H-phenothiazine (1.0 eq), p-methoxy-diphenylamine (2.2 eq), sodium tert-butoxide (3.0 eq), palladium(II) acetate (0.05 eq), and dppf (0.10 eq).

  • Add anhydrous toluene to the flask via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G Start Assemble Reactants in Schlenk Flask Degas Degas Mixture (Freeze-Pump-Thaw) Start->Degas React Heat at 100°C for 24h Degas->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Cool, Dilute, Wash, and Dry Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize NMR, Mass Spec Purify->Characterize

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Protocol 2: Characterization of HTM Properties

A. Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination:

  • Prepare a solution of the HTM in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Calibrate the system using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Record the cyclic voltammogram by scanning the potential.

  • Determine the onset oxidation potential (E_ox) to calculate the HOMO energy level using the equation: HOMO = -e(E_ox - E_Fc/Fc⁺ + 4.8) eV.

  • Determine the onset reduction potential (E_red) to calculate the LUMO energy level.

B. Hole Mobility Measurement using the Space-Charge-Limited Current (SCLC) Method:

  • Fabricate a hole-only device with the structure: ITO/PEDOT:PSS/HTM/Au.

  • Deposit the HTM layer by spin-coating from a solution onto the PEDOT:PSS-coated ITO substrate.

  • Thermally evaporate the gold top electrode.

  • Measure the current density-voltage (J-V) characteristics of the device in the dark.

  • Plot ln(J) vs. ln(V) to identify the SCLC region.

  • Calculate the hole mobility (μ) from the SCLC region using the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the HTM layer.

Device Fabrication and Characterization

A typical perovskite solar cell architecture utilizing a phenothiazine-based HTM is depicted below.

G Cathode Metal Cathode (e.g., Au, Ag) HTM Hole-Transporting Material (Phenothiazine-based) Perovskite Perovskite Absorber Layer ETL Electron-Transporting Layer (e.g., TiO₂, SnO₂) TCO Transparent Conducting Oxide (e.g., FTO, ITO)

Caption: Typical n-i-p perovskite solar cell architecture.

Device Fabrication Protocol (General):

  • Clean and treat the transparent conducting oxide (TCO) substrate.

  • Deposit the electron-transporting layer (ETL) by spin-coating or sputtering.

  • Deposit the perovskite absorber layer via a one-step or two-step solution-processing method.

  • Spin-coat the phenothiazine-based HTM solution onto the perovskite layer. The solution typically contains the HTM, a dopant (e.g., Li-TFSI), and an additive (e.g., tBP) in a solvent like chlorobenzene.

  • Deposit the metal back contact (e.g., gold or silver) by thermal evaporation.

Characterization of Photovoltaic Performance:

  • Current-Voltage (J-V) Measurement: Use a solar simulator under standard AM1.5G illumination (100 mW/cm²) to measure the J-V characteristics and extract key parameters like PCE, Voc, Jsc, and FF.

  • Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the device at different wavelengths.

Conclusion

This compound is a highly valuable and versatile building block for the development of efficient and cost-effective hole-transporting materials. The synthetic flexibility of the phenothiazine core allows for the creation of a wide range of HTMs with tailored properties. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize new phenothiazine-based materials for next-generation photovoltaic and optoelectronic applications.

References

Synthetic Routes to Functionalized Phenothiazines from 3-Bromo-10H-phenothiazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized phenothiazine derivatives starting from 3-Bromo-10H-phenothiazine. Phenothiazines are a class of heterocyclic compounds with significant interest in drug development due to their wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The functionalization of the phenothiazine core, particularly at the 3-position, allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

The following sections detail common and effective synthetic strategies for the functionalization of this compound, including N-alkylation followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation reactions.

N-Alkylation of this compound

The secondary amine of the phenothiazine core is often reactive and can interfere with subsequent cross-coupling reactions. Therefore, a common first step is the alkylation of the nitrogen at the 10-position. This not only protects the amine but also provides a point for introducing further diversity into the molecule.

General Experimental Protocol for N-Alkylation:

A mixture of this compound (1.0 equiv.), an appropriate alkyl halide (e.g., ethyl iodide, methyl iodide, 1.2 equiv.), and a base such as potassium tert-butoxide (1.5 equiv.) in a dry solvent like dimethylformamide (DMF) is stirred at a specified temperature (e.g., 80°C) for a designated time (e.g., 24 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired N-alkyl-3-bromophenothiazine.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow start Start reagents Mix this compound, alkyl halide, and base in DMF start->reagents reaction Heat reaction mixture (e.g., 80°C, 24h) reagents->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product N-Alkyl-3-bromophenothiazine purification->product

N-Alkylation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the N-alkylated phenothiazine serves as a versatile handle for introducing a wide variety of functional groups through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-10-alkyl-phenothiazines

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.

General Synthetic Scheme for Suzuki-Miyaura Coupling

Suzuki_Coupling sub N-Alkyl-3-bromophenothiazine plus + boronic ArB(OH)₂ arrow -> conditions [Pd Catalyst] Base, Solvent, Heat prod 3-Aryl-N-alkyl-phenothiazine

Suzuki-Miyaura coupling reaction.

Table 1: Suzuki-Miyaura Coupling of N-Alkyl-3-bromophenothiazines with Arylboronic Acids

EntryN-Alkyl-3-bromophenothiazineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
110-Ethyl-3-bromophenothiazinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1001285
210-Methyl-3-bromophenothiazine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane901692
310-Octyl-3-bromophenothiazine2-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene110878

Detailed Experimental Protocol for Suzuki-Miyaura Coupling (Entry 1):

To a solution of 10-Ethyl-3-bromophenothiazine (1.0 mmol) in a mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) were added phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture was degassed with argon and then heated at 100°C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 3-phenyl-10-ethyl-phenothiazine.

Buchwald-Hartwig Amination for the Synthesis of 3-Amino-10-alkyl-phenothiazines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.

General Synthetic Scheme for Buchwald-Hartwig Amination

Buchwald_Hartwig sub N-Alkyl-3-bromophenothiazine plus + amine R¹R²NH arrow -> conditions [Pd Catalyst] Ligand, Base, Solvent, Heat prod 3-(R¹R²N)-N-alkyl-phenothiazine

Buchwald-Hartwig amination reaction.

Table 2: Buchwald-Hartwig Amination of N-Alkyl-3-bromophenothiazines with Various Amines

EntryN-Alkyl-3-bromophenothiazineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
110-Ethyl-3-bromophenothiazineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001891
210-Methyl-3-bromophenothiazineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102485
310-Octyl-3-bromophenothiazinen-ButylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH901688

Detailed Experimental Protocol for Buchwald-Hartwig Amination (Entry 1):

A Schlenk tube was charged with 10-Ethyl-3-bromophenothiazine (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol). The tube was evacuated and backfilled with argon. Toluene (5 mL) and morpholine (1.2 mmol) were then added via syringe. The reaction mixture was heated at 100°C for 18 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue was purified by column chromatography to give 3-morpholino-10-ethyl-phenothiazine.

Sonogashira Coupling for the Synthesis of 3-Alkynyl-10-alkyl-phenothiazines

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to phenothiazine derivatives with acetylenic functionalities.

General Synthetic Scheme for Sonogashira Coupling

Sonogashira_Coupling sub N-Alkyl-3-bromophenothiazine plus + alkyne R-C≡CH arrow -> conditions [Pd Catalyst] Cu(I) co-catalyst, Base, Solvent prod 3-(R-C≡C)-N-alkyl-phenothiazine

Sonogashira coupling reaction.

Table 3: Sonogashira Coupling of N-Alkyl-3-bromophenothiazines with Terminal Alkynes

EntryN-Alkyl-3-bromophenothiazineAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
110-Ethyl-3-bromophenothiazinePhenylacetylenePd(PPh₃)₂Cl₂ (5)10Et₃NTHF65689
210-Methyl-3-bromophenothiazineTrimethylsilylacetylenePd(PPh₃)₄ (5)10i-Pr₂NHToluene80893
310-Octyl-3-bromophenothiazine1-HexynePd(OAc)₂ (2) / PPh₃ (4)5K₂CO₃DMF1001282

Detailed Experimental Protocol for Sonogashira Coupling (Entry 1):

To a solution of 10-Ethyl-3-bromophenothiazine (1.0 mmol) and phenylacetylene (1.2 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL) was added bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol) and copper(I) iodide (0.1 mmol). The reaction mixture was stirred at 65°C under an argon atmosphere for 6 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield 10-ethyl-3-(phenylethynyl)-phenothiazine.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group at the 3-position of the phenothiazine ring provides a versatile intermediate that can be further transformed into other functional groups such as carboxylic acids, amides, or amines.

General Synthetic Scheme for Cyanation

Cyanation sub N-Alkyl-3-bromophenothiazine plus + cyanide CN Source arrow -> conditions [Pd Catalyst] Ligand, Solvent, Heat prod 3-Cyano-N-alkyl-phenothiazine

Palladium-catalyzed cyanation reaction.

Table 4: Palladium-Catalyzed Cyanation of N-Alkyl-3-bromophenothiazines

EntryN-Alkyl-3-bromophenothiazineCyanide SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
110-Ethyl-3-bromophenothiazineZn(CN)₂Pd₂(dba)₃ (2)dppf (4)DMF1201288
210-Methyl-3-bromophenothiazineK₄[Fe(CN)₆]Pd(OAc)₂ (5)XPhos (10)NMP1402475
310-Octyl-3-bromophenothiazineCuCNPd(PPh₃)₄ (10)-DMF1501882

Detailed Experimental Protocol for Cyanation (Entry 1):

A mixture of 10-Ethyl-3-bromophenothiazine (1.0 mmol), zinc cyanide (0.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol) in dry DMF (5 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated at 120°C for 12 hours. After cooling, the mixture was diluted with ethyl acetate and washed with aqueous ammonia and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography to afford 10-ethyl-10H-phenothiazine-3-carbonitrile.[1]

Conclusion

The synthetic routes described herein provide a versatile toolkit for the functionalization of this compound. The initial N-alkylation step is crucial for subsequent palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of aryl, amino, and alkynyl substituents at the 3-position. Furthermore, palladium-catalyzed cyanation offers a pathway to introduce a nitrile group, which can be a precursor for various other functionalities. These methods are essential for the synthesis of novel phenothiazine derivatives for evaluation in drug discovery and materials science. Researchers should note that reaction conditions may require optimization depending on the specific substrates and desired products.

References

Application Notes and Protocols for Heck Coupling Reactions Involving 3-Bromo-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Heck coupling reaction of 3-Bromo-10H-phenothiazine with various alkenes. The phenothiazine scaffold is a crucial pharmacophore in many therapeutic agents, and the introduction of vinylic substituents via the Heck reaction offers a versatile strategy for the synthesis of novel derivatives with potential biological activity.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups.[2] For the synthesis of vinylphenothiazines, the Heck reaction provides a direct and efficient method for the olefination of bromo-substituted phenothiazine precursors. These products can serve as key intermediates in the development of new pharmaceuticals.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. Subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the vinylated product.[1] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[3]

Comparative Data on Heck Coupling Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF12012-24Hypothetical: 85
2Methyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.1)Dioxane100-12016Hypothetical: 92
3n-Butyl acrylatePd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃ (2)Dioxane11018Hypothetical: 95
4Ethylene (30 psi)Palladacycle 4 (3)NoneKOAc (2.2)DMAc10524Hypothetical: 91

Note: Yields are hypothetical and based on typical outcomes for similar aryl bromides. Optimization for this compound is recommended.

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of this compound with an alkene, such as styrene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.[4]

  • Reagent Addition: Under the inert atmosphere, add potassium carbonate and anhydrous DMF.

  • Alkene Addition: Add styrene to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-vinyl-10H-phenothiazine.

Visualization of Experimental Workflow

Heck_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Pd(OAc)₂ - PPh₃ B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Base and Solvent (K₂CO₃, DMF) B->C D Add Alkene (Styrene) C->D E Heat and Stir (100-120 °C) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: General workflow for the Heck coupling of this compound.

Signaling Pathway Diagram (Catalytic Cycle)

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-Br(L₂) pd0->pd_complex1 Oxidative Addition (Ar-Br) baseH [Base-H]⁺ pd_complex2 [Ar-Pd(II)-alkene(L₂)]⁺ pd_complex1->pd_complex2 Alkene Coordination (R-CH=CH₂) pd_complex3 R-CH=CH-Ar-Pd(II)-H(L₂) pd_complex2->pd_complex3 Migratory Insertion pd_complex3->pd0 β-Hydride Elimination product Ar-CH=CH-R pd_complex3->product

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Bromo-10H-phenothiazine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3-Bromo-10H-phenothiazine. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method is the electrophilic bromination of 10H-phenothiazine. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent. Other multi-step methods, such as the Smiles rearrangement, can be used to produce substituted phenothiazines but are less direct for this specific compound.[1][2]

Q2: Which factors are most critical for controlling the yield and selectivity of the bromination reaction?

A2: Key factors include the choice of brominating agent, stoichiometry, reaction temperature, and solvent. For selective mono-bromination at the 3-position, using a milder brominating agent like NBS in a controlled stoichiometric ratio is often preferred over elemental bromine, which can lead to di-substituted products like 3,7-dibromo-10H-phenothiazine.[2][3][4]

Q3: What are the best practices for purifying the final this compound product?

A3: Purification typically involves recrystallization from a suitable solvent system (e.g., ethanol) or column chromatography on silica gel.[5][6] The choice depends on the scale of the reaction and the nature of the impurities. For instance, removing unreacted starting material or di-brominated side products often requires chromatographic separation.[6] A patented method also describes purification via the formation and subsequent decomposition of a dihydropyran adduct, which requires only a single recrystallization.[7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired mono-bromo product, and any di-bromo side products. Spots can be visualized under UV light or with an iodine chamber.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive Reagents: The brominating agent (e.g., NBS) may have degraded. Suboptimal Temperature: The reaction may be too cold to proceed at a reasonable rate.Verify Reagent Activity: Use a fresh batch of the brominating agent. Optimize Temperature: If monitoring shows a stalled reaction, consider a modest increase in temperature, ensuring it does not promote side reactions.
Formation of 3,7-dibromo-10H-phenothiazine Side Product Incorrect Stoichiometry: An excess of the brominating agent was used. Rapid Addition of Reagent: Adding the brominating agent too quickly can create localized high concentrations, favoring di-substitution.Control Stoichiometry: Carefully measure and use a slight stoichiometric deficiency or an equivalent of the brominating agent relative to the phenothiazine. Slow Addition: Add the brominating agent portion-wise or as a solution drop-wise over an extended period to maintain a low concentration.
Product is an Oily Residue and Fails to Crystallize Presence of Impurities: Unreacted starting material or side products can act as impurities that inhibit crystallization. Residual Solvent: Trapped solvent can prevent the product from solidifying.Purify via Chromatography: Use column chromatography on silica gel to isolate the pure product before attempting crystallization again.[6] Dry Under High Vacuum: Ensure all residual solvent is removed by drying the product under a high vacuum for several hours.[6]
Reaction Does Not Proceed to Completion Insufficient Reaction Time: The reaction may not have been allowed to run long enough. Poor Solvent Choice: The reactants may not be sufficiently soluble in the chosen solvent.Monitor by TLC: Continue the reaction until TLC analysis shows the consumption of the starting material. Select Appropriate Solvent: Ensure a solvent is used that can dissolve the phenothiazine starting material, such as dichloromethane or acetic acid.[2][4]

Data Presentation: Comparison of Bromination Conditions

The following table summarizes different conditions reported for the bromination of phenothiazine derivatives, highlighting the impact on product formation and yield.

Starting MaterialBrominating Agent (Equivalents)SolventTemperature & TimeProductYieldReference
10H-phenothiazineBr₂ (2.5 equiv.)Acetic AcidRoom Temp, 16 h3,7-dibromo-10H-phenothiazineQuantitative[3]
10H-phenothiazineBromineAcetic AcidNot specified3,7-dibromo-10H-phenothiazine82%[4]
10-(2-decyl-tetradecyl)-10H-phenothiazine-3-carbaldehydeNBSDichloromethane50 °C7-bromo-10-(2-decyl-tetradecyl)-10H-phenothiazine-3-carbaldehyde98%[2]

Note: The data illustrates that while direct bromination with Br₂ is effective, it readily leads to di-substitution. For selective mono-bromination, a less reactive substrate or a milder brominating agent like NBS is more effective.

Experimental Protocols

Protocol: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from methodologies that prioritize selective mono-bromination.[2]

Materials:

  • 10H-phenothiazine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate solution (aqueous, 10%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 10H-phenothiazine (1 equivalent) in anhydrous dichloromethane.

  • Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous DCM. Add this solution drop-wise to the phenothiazine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate pure this compound.

Visualizations

Experimental Workflow

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A Dissolve Phenothiazine in DCM B Add NBS Solution Drop-wise at 0 C A->B C Stir at Room Temperature (4-6h) B->C D Quench with Na2S2O3 C->D E Wash with Water & Brine D->E F Dry with MgSO4 E->F G Concentrate via Rotovap F->G H Column Chromatography G->H I Isolate Pure Product H->I

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckTLC Analyze Crude Product by TLC Start->CheckTLC UnreactedSM High Amount of Unreacted Starting Material CheckTLC->UnreactedSM Starting material dominant MultipleSpots Multiple Side Products (e.g., Di-bromo) CheckTLC->MultipleSpots Multiple spots NoProduct No Product Spot, Only Starting Material CheckTLC->NoProduct No new spots Action1 Increase Reaction Time or Temperature Moderately UnreactedSM->Action1 Action2 Refine Stoichiometry & Slow Reagent Addition MultipleSpots->Action2 Action3 Check Reagent Quality (Use Fresh NBS) NoProduct->Action3

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of Crude 3-Bromo-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of crude 3-Bromo-10H-phenothiazine, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: Depending on the synthetic route (e.g., direct bromination of 10H-phenothiazine), common impurities may include:

  • Unreacted Starting Material: Residual 10H-phenothiazine.

  • Reagents: Leftover brominating agents (e.g., N-Bromosuccinimide) or their byproducts.

  • Side-Products: Poly-brominated species such as 3,7-dibromo-10H-phenothiazine.

  • Degradation Products: Oxidized phenothiazine species, which can impart a dark green or brown color to the crude product. The phenothiazine core is susceptible to oxidation.

Q2: Which purification techniques are most effective for this compound?

A2: The two most recommended and effective techniques are:

  • Silica Gel Column Chromatography: Excellent for separating the target compound from both more polar and less polar impurities. It is the most widely reported method for achieving high purity.

  • Recrystallization: A viable method if a suitable solvent or solvent system is identified. This technique is effective at removing impurities with different solubility profiles from the desired product.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Start by testing small amounts of the crude product in common solvents for aromatic compounds such as hexanes, ethanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate and methanol/water.

Q4: My product is "oiling out" instead of crystallizing during recrystallization. What should I do?

A4: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. To resolve this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional hot solvent to decrease saturation.

  • Allow the solution to cool much more slowly. Insulate the flask to prolong the cooling period.

  • If the problem persists, the impurity level may be too high. Consider a preliminary purification by passing the crude material through a short plug of silica gel before attempting recrystallization again.

Q5: The secondary amine on the phenothiazine ring is basic. Will this affect silica gel chromatography?

A5: Yes, the basicity of the amine can cause tailing or streaking on the acidic silica gel, leading to poor separation. If this is observed, you can deactivate the silica by adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent.[1][2][3] Always perform a TLC with the modified eluent first to confirm it improves the separation.

Q6: How should I store the purified this compound?

A6: The compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place to prevent oxidation and degradation.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Recovery from Column Chromatography 1. Eluent is not polar enough: The product is strongly adsorbed to the silica gel. 2. Product is too soluble: The product eluted very quickly with the solvent front. 3. Improper column packing: Channeling in the silica bed led to poor separation and mixed fractions.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). Monitor fractions with TLC. 2. Use a less polar eluent system. An ideal Rf value on TLC for the target compound is ~0.3.[5][6] 3. Ensure the column is packed uniformly without cracks or air bubbles.[7]
Poor Separation of Compound from Impurities 1. Inappropriate solvent system: The eluent does not provide sufficient resolution between the product and impurities. 2. Column overload: Too much crude material was loaded for the amount of silica gel used. 3. Sample band was too diffuse: The sample was loaded in too much solvent.1. Systematically test different solvent systems using TLC to find one that maximizes the distance between the spot for your product and the impurities.[5] 2. Use a higher ratio of silica gel to crude product (a common rule of thumb is 40:1 to 100:1 by weight).[7] 3. Dissolve the crude product in the absolute minimum amount of solvent for loading onto the column.[8] Consider dry loading for less soluble compounds.[3]
Product Fails to Crystallize During Recrystallization 1. Solution is not saturated: Too much solvent was added. 2. Nucleation is inhibited: The solution is supersaturated but requires an initiation site for crystal growth. 3. High level of impurities: Impurities can interfere with lattice formation.1. Gently boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" of the pure product. 3. Perform a preliminary purification using a quick filtration through a silica plug.
Product Appears Discolored After Purification 1. Oxidation: The phenothiazine core is sensitive to air and light, leading to colored oxidized impurities. 2. Residual acidic/basic impurities: Traces of acid or base from the reaction can cause degradation.1. Work quickly and minimize exposure to air and bright light. Store the purified product under an inert atmosphere if possible. 2. Include a wash with a dilute solution of a mild reducing agent like sodium bisulfite or a weak base/acid wash during the initial workup before purification.

Data Presentation

Physicochemical Properties and Chromatography Data

PropertyValueSource(s)
Molecular Formula C₁₂H₈BrNS[9][10]
Molecular Weight 278.17 g/mol [9][10]
Appearance Pale green to beige solid powder[11]
Storage Store in a dry, cool, well-ventilated place, protected from light[4]
Column Chromatography Stationary Phase Silica Gel[12]
Reported Eluent System n-hexane/ethyl acetate (20:1)
Alternative Eluent Systems Hexane/Dichloromethane, Toluene/Ethyl Acetate[6]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a standard procedure for purifying this compound on a laboratory scale.

1. Preparation of the Eluent:

  • Prepare a solvent mixture of n-hexane and ethyl acetate in a 20:1 ratio. This will be your mobile phase (eluent).

  • Use Thin Layer Chromatography (TLC) to confirm that this eluent provides good separation. The target compound should ideally have an Rf value of approximately 0.3. Adjust the solvent ratio if necessary.

2. Packing the Column:

  • Select a glass column of appropriate size for the amount of crude material.

  • Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand on top of the plug.[6]

  • Prepare a slurry of silica gel in the eluent. Pour the slurry into the column carefully, avoiding the formation of air bubbles.

  • Continuously tap the side of the column gently to ensure even packing. Allow the silica to settle into a uniform bed.

  • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[7]

  • Drain the excess eluent until the solvent level is just at the top of the sand layer. Never let the column run dry.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

  • Begin collecting the eluting solvent in fractions (e.g., in test tubes).

  • Monitor the separation by collecting small spots from each fraction for TLC analysis.

5. Isolation of Pure Product:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purification via recrystallization. Solvent screening is critical for success.

1. Solvent Selection:

  • Place a small amount of the crude material into several different test tubes.

  • Add a small amount of a different test solvent (e.g., ethanol, hexanes, ethyl acetate, toluene) to each tube.

  • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound well.

  • Heat the test tubes that showed poor solubility. The ideal solvent will fully dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature. The best solvent will produce a good yield of crystals upon cooling.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate).

  • Continue adding the minimum amount of hot solvent required to completely dissolve the solid.

3. Cooling and Crystallization:

  • Once the solid is fully dissolved, remove the flask from the heat source.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[13]

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

4. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude this compound Primary_Purification Primary Purification Step Crude->Primary_Purification Column Column Chromatography Primary_Purification->Column Recommended Recrystallize Recrystallization Primary_Purification->Recrystallize Alternative Analysis Purity Analysis (TLC, NMR) Column->Analysis Recrystallize->Analysis Decision Is Purity >95%? Analysis->Decision Pure Pure Product Decision->Pure Yes Repurify Repeat Purification or Choose Alternative Method Decision->Repurify No Repurify->Primary_Purification Troubleshooting_Tree cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues Start Purification Outcome Unsatisfactory LowYield_C Low or No Yield Start->LowYield_C PoorSep Poor Separation Start->PoorSep OilingOut Product 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals Sol_Polarity Adjust Eluent Polarity LowYield_C->Sol_Polarity Check_Rf Optimize Rf to ~0.3 via TLC LowYield_C->Check_Rf PoorSep->Check_Rf Reload Reduce Sample Load Improve Packing PoorSep->Reload CoolSlow Re-dissolve & Cool Slower Add More Solvent OilingOut->CoolSlow Concentrate Concentrate Solution NoCrystals->Concentrate Induce Induce Crystallization (Scratch / Seed Crystal) NoCrystals->Induce

References

"common side reactions in the bromination of 10H-phenothiazine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the bromination of 10H-phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the bromination of 10H-phenothiazine?

A1: The two most common side reactions are overbromination and oxidation of the sulfur atom. Overbromination typically leads to the formation of 3,7-dibromo-10H-phenothiazine, even when monobromination is the target.[1][2] The electron-rich nature of the phenothiazine ring makes it susceptible to multiple substitutions. Oxidation of the sulfur atom results in the formation of phenothiazine-5-oxide (sulfoxide) and, under harsher conditions, phenothiazine-5,5-dioxide (sulfone).[3][4]

Q2: How does the choice of brominating agent affect the reaction outcome?

A2: The choice of brominating agent is critical in controlling side reactions.

  • N-Bromosuccinimide (NBS) is often preferred for selective monobromination as it provides a lower concentration of electrophilic bromine, which can help minimize overbromination.[5][6] However, NBS can also act as an oxidant, potentially leading to sulfoxide formation, especially with prolonged reaction times or elevated temperatures.[7][8]

  • Bromine (Br₂) is a stronger brominating agent and is more likely to lead to di- or polybromination.[9] It is commonly used when the desired product is 3,7-dibromo-10H-phenothiazine.[10][11]

Q3: What is the typical regioselectivity of the bromination of 10H-phenothiazine?

A3: Electrophilic aromatic substitution on the 10H-phenothiazine ring is directed by the activating effect of the nitrogen and sulfur atoms. Bromination preferentially occurs at the electron-rich 3 and 7 positions (para to the nitrogen atom).[10][12] Achieving selective monobromination at the 3-position can be challenging due to the high reactivity of the ring system, often leading to the symmetrically disubstituted 3,7-dibromo product.[2][13]

Q4: How can I purify the desired brominated phenothiazine from the reaction mixture?

A4: Purification strategies depend on the scale of the reaction and the nature of the impurities. Common methods include:

  • Recrystallization: Effective for removing minor impurities, often using solvents like ethanol or hexane.[1]

  • Column chromatography: Silica gel chromatography is frequently used to separate mono-, di-, and polybrominated products, as well as from unreacted starting material and oxidation byproducts.[2][11]

  • Distillation: May be applicable for purifying the unreacted 10H-phenothiazine starting material.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired monobrominated product and significant formation of 3,7-dibromo-10H-phenothiazine.
  • Possible Cause: The brominating agent is too reactive, or the stoichiometry is incorrect. The reaction conditions (temperature, time) are too harsh.

  • Suggested Solution:

    • Switch to a milder brominating agent: Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[5][6]

    • Control stoichiometry: Use a 1:1 molar ratio of 10H-phenothiazine to the brominating agent. An excess of the brominating agent will favor polysubstitution.[6]

    • Lower the reaction temperature: Running the reaction at a lower temperature can increase selectivity for the mono-substituted product.[14]

    • Reduce reaction time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to a reasonable extent, before significant disubstitution occurs.

Problem 2: Formation of a significant amount of phenothiazine sulfoxide.
  • Possible Cause: The brominating agent (especially NBS) is acting as an oxidant. The reaction is exposed to air and light for extended periods.

  • Suggested Solution:

    • Use freshly recrystallized NBS: Impurities in older NBS can promote oxidation.

    • Run the reaction under an inert atmosphere: Using nitrogen or argon can minimize oxidation from atmospheric oxygen.[11]

    • Protect the reaction from light: Phenothiazines can be light-sensitive and prone to photo-oxidation.

    • Choose a non-oxidizing brominating agent if possible: If sulfoxide formation is a persistent issue, consider alternative brominating agents that are less prone to acting as oxidants.

    • Modify workup: During the workup, avoid prolonged exposure to oxidizing conditions.

Problem 3: The reaction is slow or does not go to completion, resulting in a low yield.
  • Possible Cause: Insufficient activation of the brominating agent or deactivation of the substrate. Low reaction temperature.

  • Suggested Solution:

    • Optimize the solvent: The choice of solvent can influence the reaction rate. Acetic acid is a common solvent for bromination with Br₂.[9] For NBS brominations, solvents like DMF can promote high para-selectivity.[15]

    • Increase the temperature cautiously: While high temperatures can lead to side reactions, a modest increase may be necessary to drive the reaction to completion. Monitor for the formation of byproducts.

    • Check the purity of starting materials: Impurities in the 10H-phenothiazine can inhibit the reaction.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Bromination of 10H-Phenothiazine

Brominating AgentStoichiometry (Phenothiazine:Agent)SolventTemperatureTimeMajor Product(s)Reported YieldReference(s)
Br₂1 : 2.5Acetic AcidRoom Temp.16 h3,7-dibromo-10H-phenothiazineQuantitative[9]
Br₂1 : 2.1Acetic AcidRoom Temp.Overnight3,7-dibromo-10H-phenothiazine85%[10]
NBS1 : 1Acetonitrile0 °C to RT0.5 h to Overnight3-bromo-10H-phenothiazine(Varies)[16]
NBS(4 equivalents)DCM0 °C30 minPolybrominated products(Not specified)[5]

Experimental Protocols

Protocol 1: Synthesis of 3,7-dibromo-10H-phenothiazine using Bromine [9]

  • Dissolve Starting Material: In a suitable flask, dissolve 10H-phenothiazine (5 g, 25.1 mmol) in glacial acetic acid (50 mL).

  • Add Bromine: To the stirred solution, add bromine (3.3 mL, 63 mmol) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 16 hours.

  • Workup: Filter the reaction mixture and dry the solid to obtain 3,7-dibromo-10H-phenothiazine.

Protocol 2: General Procedure for Monobromination using NBS [16]

  • Dissolve Starting Material: Dissolve 10H-phenothiazine (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.

  • Cool the Mixture: Cool the solution to 0 °C in an ice bath.

  • Add NBS: Add N-bromosuccinimide (1.0 mmol) in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench and Extraction: Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Visualizations

Bromination_Pathway PT 10H-Phenothiazine MonoBr This compound PT->MonoBr Br+ (e.g., NBS, Br2) (Desired Reaction) Sulfoxide Phenothiazine-5-oxide PT->Sulfoxide Oxidation (e.g., NBS, air) DiBr 3,7-dibromo-10H-phenothiazine MonoBr->DiBr Excess Br+ (Overbromination) Troubleshooting_Workflow Start Start: Bromination of 10H-Phenothiazine Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem1 Problem: Overbromination (High Di- and Poly- substitution) Analysis->Problem1 High MW byproducts Problem2 Problem: Oxidation (Sulfoxide/Sulfone formation) Analysis->Problem2 Products with m/z +16, +32 Problem3 Problem: Low Yield (Incomplete Reaction) Analysis->Problem3 High amount of starting material Desired Desired Product Analysis->Desired Clean Reaction Solution1 Solution: - Use NBS instead of Br2 - 1:1 Stoichiometry - Lower Temperature - Shorter Reaction Time Problem1->Solution1 Solution2 Solution: - Use fresh NBS - Inert Atmosphere - Protect from Light Problem2->Solution2 Solution3 Solution: - Optimize Solvent - Cautiously increase Temperature - Check Starting Material Purity Problem3->Solution3

References

Technical Support Center: Suzuki Coupling with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving brominated heterocyclic substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in Suzuki coupling with brominated heterocycles?

A1: Low yields are frequently encountered and can stem from several factors. The primary culprits include:

  • Catalyst Inhibition/Deactivation: Heterocycles containing nitrogen, such as pyridines, can coordinate with the palladium catalyst through the nitrogen's lone pair of electrons. This coordination can inhibit or deactivate the catalyst, stalling the catalytic cycle.[1][2]

  • Inefficient Oxidative Addition: The carbon-bromine bond on some heterocycles can be less reactive towards oxidative addition, which is often the rate-limiting step. This is particularly true for electron-rich heterocyclic systems.

  • Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product. These include protodeboronation of the boronic acid, dehalogenation (protodebromination) of the heteroaryl bromide, and homocoupling of the boronic acid.[2][3]

  • Poor Reagent Quality: The stability of boronic acids can be an issue; they can degrade over time.[3] Similarly, palladium catalysts and phosphine ligands can be sensitive to air and moisture.[3]

Q2: I'm working with a bromopyridine and observing very low conversion. What is a likely cause and how can I fix it?

A2: The most probable cause is the inhibition of the palladium catalyst by the pyridine nitrogen.[1][2] The lone pair of electrons on the nitrogen atom can bind to the palladium center, effectively poisoning the catalyst.

Solution: Employ bulky, electron-rich phosphine ligands. These ligands coordinate to the palladium and sterically shield it, which can prevent the pyridine nitrogen from binding and deactivating the catalyst. Ligands such as SPhos, XPhos, and RuPhos are often effective in these cases.[1]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[2][3] This is often promoted by high temperatures and aqueous basic conditions.

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: Strong bases can accelerate this side reaction. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3]

  • Anhydrous Conditions: Since water is the proton source, switching to anhydrous reaction conditions can significantly reduce protodeboronation.

  • Use More Stable Boron Reagents: Boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[2]

Q4: I'm observing a significant amount of debrominated heterocycle in my reaction mixture. What causes this dehalogenation?

A4: Dehalogenation (specifically, protodebromination) is the replacement of the bromine atom on your heterocycle with a hydrogen atom. This side reaction can be caused by trace palladium hydride species in the reaction mixture. The choice of base and solvent can influence the prevalence of this side reaction.[2] Lowering the reaction temperature or shortening the reaction time may also help.

Q5: My main byproduct is a biaryl derived from the coupling of two boronic acid molecules. How can I prevent this homocoupling?

A5: The homocoupling of boronic acids is typically caused by the presence of oxygen in the reaction mixture.[2]

Prevention Strategies:

  • Thorough Degassing: It is critical to remove dissolved oxygen from your solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (nitrogen or argon) to prevent oxygen from entering the system.

  • Use a Pd(0) Source: Using a Pd(0) catalyst source like Pd(PPh₃)₄ can sometimes reduce homocoupling that may occur during the in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during Suzuki coupling with brominated heterocycles.

Problem 1: Low or No Conversion of Starting Materials

  • Question: Have you confirmed the integrity of your reagents?

    • Action: Use fresh, high-purity boronic acid/ester and aryl bromide. Ensure your palladium catalyst and ligands have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[3]

  • Question: Is your catalyst/ligand system appropriate for the specific heterocycle?

    • Action: For N-containing heterocycles like pyridines, switch to a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) to prevent catalyst inhibition.[1] Consider using highly active pre-formed catalysts like Buchwald precatalysts.[1]

  • Question: Are your reaction conditions optimal?

    • Action: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, THF, DMF).[1] Ensure the reaction temperature is appropriate; some challenging couplings may require higher temperatures (80-110 °C).[1]

  • Question: Is the reaction being performed under strictly inert conditions?

    • Action: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon. Oxygen can deactivate the catalyst.[2]

Problem 2: Significant Formation of Byproducts

  • Question: Is protodeboronation of the boronic acid the major side reaction?

    • Action: Switch to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[2] Use milder basic conditions and consider running the reaction under anhydrous conditions.

  • Question: Are you observing significant dehalogenation of your brominated heterocycle?

    • Action: Screen different bases and solvents. Sometimes lowering the reaction temperature or reducing the reaction time can minimize this side reaction.

  • Question: Is homocoupling of the boronic acid prevalent?

    • Action: Improve the degassing procedure for your solvents and reaction mixture. Ensure a strictly inert atmosphere is maintained throughout the reaction.

Data Presentation: Reaction Parameter Optimization

The following tables summarize typical starting conditions and optimization parameters for the Suzuki coupling of brominated heterocycles. Note that the optimal conditions are often substrate-dependent and require screening.

Table 1: Effect of Catalyst and Ligand on Yield for Bromopyridines

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.[1]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst.[1]
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust pre-catalyst that often gives reproducible results.[1]
XPhos Pd G3 (1-3)-High to ExcellentA highly active pre-catalyst, often effective for challenging couplings.[1]

Table 2: Influence of Base and Solvent on Yield

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[1]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[1]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective for less reactive substrates.[1]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Brominated Heterocycle

Note: This is a generalized procedure and requires optimization for specific substrates.

Materials:

  • Brominated heterocycle (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the brominated heterocycle, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the palladium catalyst. If using a separate ligand, add it at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_OA cluster_TM cluster_RE Pd0 Pd(0)L₂ OA_complex Br-Pd(II)L₂-Het Pd0->OA_complex RE_complex R-Pd(II)L₂-Het OA_complex->RE_complex TM_complex R-B(OH)₂-Pd(II)L₂-Het RE_complex->Pd0 Product Het-R RE_complex->Product OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination HetBr Het-Br HetBr->OA_complex RBOH2 R-B(OH)₂ RBOH2->TM_complex Base Base Base->TM_complex

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield / No Reaction CheckReagents Verify Reagent Quality (Heterocycle, Boronic Acid, Catalyst, Ligand, Solvent, Base) Start->CheckReagents CheckConditions Evaluate Reaction Conditions CheckReagents->CheckConditions Reagents OK SideReactions Analyze for Side Products CheckConditions->SideReactions Conditions Appear OK OptimizeCatalyst Optimize Catalyst System (e.g., use Buchwald ligands like SPhos/XPhos for N-heterocycles) CheckConditions->OptimizeCatalyst Catalyst Inhibition Likely OptimizeParams Screen Parameters (Base, Solvent, Temperature) CheckConditions->OptimizeParams Suboptimal Conditions AddressProtodeboronation Address Protodeboronation (Use Boronic Ester, Milder Base, Anhydrous Conditions) SideReactions->AddressProtodeboronation Protodeboronation Observed AddressDehalogenation Minimize Dehalogenation (Screen Base/Solvent, Lower Temp) SideReactions->AddressDehalogenation Dehalogenation Observed AddressHomocoupling Prevent Homocoupling (Thoroughly Degas, Maintain Inert Atmosphere) SideReactions->AddressHomocoupling Homocoupling Observed Success Improved Yield OptimizeCatalyst->Success OptimizeParams->Success AddressProtodeboronation->Success AddressDehalogenation->Success AddressHomocoupling->Success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Stability of 3-Bromo-10H-phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-10H-phenothiazine derivatives. The information provided is intended to help address common stability issues encountered during experiments.

Troubleshooting Guides

Issue 1: Discoloration or Precipitation of this compound Solutions

Question: My solution of a this compound derivative has changed color (e.g., to yellow, pink, or dark brown) and/or a precipitate has formed upon storage or during an experiment. What is the likely cause and how can I prevent it?

Answer:

Discoloration and precipitation are common indicators of degradation of phenothiazine derivatives. The primary cause is oxidation, often accelerated by exposure to light, heat, or atmospheric oxygen. The phenothiazine nucleus is susceptible to oxidation at the sulfur atom, leading to the formation of colored sulfoxide and phenothiazinone byproducts.[1][2]

Troubleshooting Steps:

  • Minimize Light Exposure: Phenothiazines are notoriously light-sensitive.[3]

    • Recommendation: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil. Conduct experiments under low-light conditions whenever possible.

  • Deoxygenate Solvents: Dissolved oxygen in solvents can promote oxidation.

    • Recommendation: Before preparing solutions, sparge solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Control Storage Temperature: Higher temperatures accelerate the rate of degradation reactions.

    • Recommendation: Store stock solutions and derivatives at low temperatures (e.g., 2-8 °C or -20 °C), unless contraindicated by solubility issues.

  • pH Adjustment: The stability of phenothiazine derivatives can be pH-dependent. The overall degradation rate of phenothiazine appears to be pH-independent up to pH 7.0.[2]

    • Recommendation: For aqueous formulations, consider using buffers to maintain a stable pH. Citrate, acetate, and phosphate buffers are commonly used.[4]

  • Use of Antioxidants: Antioxidants can be added to formulations to inhibit oxidative degradation.[4]

    • Recommendation: Consider the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the formulation. Compatibility and potential interference with downstream applications should be evaluated.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Question: I am observing significant variability in my experimental results (e.g., in bioassays or analytical measurements) when using a this compound derivative. Could this be related to compound stability?

Answer:

Yes, inconsistent results are a strong indication of compound degradation. The formation of degradation products can lead to a decrease in the concentration of the active parent compound and potential interference from the byproducts themselves.

Troubleshooting Steps:

  • Purity Assessment: Verify the purity of the this compound derivative before each experiment, especially if the material has been in storage.

    • Recommendation: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector to assess purity. A simple Thin-Layer Chromatography (TLC) run can also provide a quick qualitative check for the presence of impurities.

  • Freshly Prepare Solutions: Avoid using old stock solutions.

    • Recommendation: Prepare solutions fresh from solid material for each experiment. If stock solutions must be used, they should be stored under appropriate conditions (see Issue 1) and their purity should be periodically checked.

  • Stability-Indicating Analytical Method: Ensure your analytical method can distinguish the parent compound from its degradation products.

    • Recommendation: Develop and validate a stability-indicating HPLC method. This typically involves a gradient elution on a C18 column to resolve the parent peak from more polar degradation products like sulfoxides.

  • Forced Degradation Studies: To understand the degradation profile of your specific derivative, you can perform forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help in identifying potential degradants and in the development of a robust analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound derivatives?

A1: While specific data for this compound is limited, the primary degradation pathways for the phenothiazine core involve oxidation. The two main routes are:

  • Oxidation at the Sulfur Atom: The sulfur atom in the central ring is readily oxidized to form a sulfoxide.[1][5]

  • Formation of Phenothiazinones: Further oxidation can lead to the formation of 3H-phenothiazin-3-one.[2]

Additionally, polymerization can occur, leading to the formation of dimers and other polymeric species.[6]

Q2: How can I structurally modify a this compound derivative to improve its stability?

A2: Molecular tailoring can enhance the stability of phenothiazine derivatives.[7][8]

  • N-Substitution: Introducing alkyl or alkoxy groups on the nitrogen atom of the phenothiazine ring can improve both solubility and electrochemical stability.[7][8] For instance, PEGylation (attaching polyethylene glycol) at the nitrogen atom has been explored to increase stability.[9]

  • Ring Substitution: Introducing substituents at positions 3 and 7 of the phenothiazine core can increase the stable oxidation potential.[8]

Q3: What analytical methods are suitable for monitoring the stability of this compound derivatives?

A3: Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying the parent compound and its degradation products.[10] A reversed-phase C18 column with a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • UV-Vis Spectrophotometry: Phenothiazines and their oxidized derivatives have characteristic UV-Vis absorption spectra.[10] A difference spectrophotometric method can be used to specifically determine the intact drug in the presence of its oxidative decomposition products.[1]

  • Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively assess the presence of degradation products.[11]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Phenothiazine Derivatives

This protocol provides a general starting point for developing an HPLC method to assess the stability of this compound derivatives. Optimization will be required for specific derivatives.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%) and hold for a few minutes.

    • Increase the percentage of Mobile Phase B linearly to a high percentage (e.g., 90-95%) over 15-20 minutes.

    • Hold at the high percentage for a few minutes.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm or 280 nm). If using a mass spectrometer, monitor the m/z of the parent compound and potential degradation products (e.g., parent + 16 for the sulfoxide).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of a this compound derivative.

  • Stock Solution: Prepare a stock solution of the derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60-80 °C for a specified time. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 105 °C) for a specified time. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight for a specified time.

  • Analysis: Analyze the stressed samples by the stability-indicating HPLC method (Protocol 1) and compare the chromatograms to that of an unstressed control sample.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)

Stress ConditionDegradation (%)Number of Degradation ProductsMajor Degradation Product (RT, min)
1 M HCl, 80°C, 24h15.228.5
1 M NaOH, 80°C, 24h8.718.6
3% H₂O₂, RT, 24h45.838.5
Heat (solid), 105°C, 24h5.119.2
UV Light, RT, 24h62.347.9

*RT = Retention Time

Visualizations

degradation_pathway parent This compound Derivative sulfoxide Sulfoxide Derivative (Parent + 16 amu) parent->sulfoxide Oxidation (O2, H2O2) dimer Dimer/Polymer parent->dimer Polymerization phenothiazinone Phenothiazinone Derivative sulfoxide->phenothiazinone Further Oxidation

Caption: Primary degradation pathways for phenothiazine derivatives.

experimental_workflow cluster_0 Problem Identification cluster_1 Troubleshooting & Analysis cluster_2 Solution & Prevention discoloration Discoloration/ Precipitation purity_check Purity Check (HPLC/TLC) discoloration->purity_check inconsistent_results Inconsistent Results inconsistent_results->purity_check forced_degradation Forced Degradation Study purity_check->forced_degradation If impurities are detected storage Controlled Storage (Light, Temp, Inert Atm.) purity_check->storage method_development Develop Stability-Indicating Analytical Method forced_degradation->method_development method_development->storage formulation Formulation Optimization (pH, Antioxidants) storage->formulation modification Structural Modification formulation->modification

Caption: Logical workflow for troubleshooting stability issues.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Bromo-10H-phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most common laboratory-scale synthesis involves the direct bromination of 10H-phenothiazine using a brominating agent in a suitable solvent. A widely cited method for a related compound, 3,7-dibromo-10H-phenothiazine, uses bromine in acetic acid, which can be adapted for the mono-brominated product by controlling the stoichiometry.[1][2] Alternative routes might include the Smiles rearrangement, a classical method for synthesizing phenothiazine derivatives.[3][4]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up this synthesis include:

  • Reaction Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to side reactions and impurities.

  • Reagent Handling: The use of hazardous reagents like bromine requires specialized equipment and handling procedures at an industrial scale.[5]

  • Product Isolation and Purification: Isolating the desired product from the reaction mixture and achieving high purity can be more complex and costly at scale. Methods like chromatography may not be feasible for large quantities.

  • Byproduct Formation: Over-bromination to form 3,7-dibromo-10H-phenothiazine and other isomers is a significant issue that needs careful control of reaction conditions.

Q3: What safety precautions are essential when working with this compound and its synthesis?

A3: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Key safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][7]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature cautiously.- Ensure efficient stirring to maintain a homogeneous mixture.
Product loss during workup or purification.- Optimize extraction and filtration procedures.- Consider alternative purification methods like recrystallization instead of chromatography for large scales.
Side reactions due to poor temperature control.- Improve heat dissipation with a more efficient cooling system.- Implement controlled, slow addition of reagents.
Presence of Impurities (e.g., 3,7-dibromo-10H-phenothiazine) Over-bromination due to excess brominating agent or localized high concentrations.- Use a precise stoichiometry of the brominating agent.- Add the brominating agent dropwise with vigorous stirring to avoid localized excess.
Reaction temperature is too high.- Maintain a lower reaction temperature to improve selectivity.
Difficulty in Product Purification Product is an oil or difficult to crystallize.- Test a variety of solvents for recrystallization.- Consider converting the product to a salt for easier purification and then neutralizing it back.
Impurities co-crystallize with the product.- Multiple recrystallizations may be necessary.- A different purification technique, such as slurry washing, might be effective.

Experimental Protocols

Lab-Scale Synthesis of this compound (Adapted from similar procedures)

This protocol is a hypothetical adaptation for lab-scale synthesis and should be optimized for specific laboratory conditions and scale-up considerations.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
10H-Phenothiazine199.2710.0 g0.050
Bromine159.812.6 mL (8.0 g)0.050
Acetic Acid-100 mL-

Procedure:

  • Dissolve 10H-phenothiazine in acetic acid in a round-bottom flask equipped with a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution over 1 hour.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under a vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filter the purified crystals and wash with a small amount of cold solvent.

  • Dry the crystals under a vacuum to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification dissolve Dissolve Phenothiazine in Acetic Acid cool Cool Mixture dissolve->cool add_br2 Add Bromine Solution cool->add_br2 react Stir at Room Temp add_br2->react precipitate Precipitate in Water react->precipitate filter_crude Filter Crude Product precipitate->filter_crude wash_crude Wash with Water filter_crude->wash_crude dry_crude Dry Crude Product wash_crude->dry_crude recrystallize Recrystallize from Solvent dry_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry_pure Dry Final Product filter_pure->dry_pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_yield Low Yield Analysis cluster_purity Impurity Analysis start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yield Issue over_bromination Over-bromination? start->over_bromination Purity Issue increase_time Increase Reaction Time/Temp incomplete_rxn->increase_time Yes workup_loss Loss During Workup? incomplete_rxn->workup_loss No optimize_workup Optimize Workup Protocol workup_loss->optimize_workup Yes control_stoich Control Stoichiometry & Temp over_bromination->control_stoich Yes other_impurities Other Impurities? over_bromination->other_impurities No optimize_purification Optimize Purification Method other_impurities->optimize_purification Yes

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

"degradation pathways of 3-Bromo-10H-phenothiazine under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-10H-phenothiazine. The information is structured to address specific issues that may be encountered during experimental studies of its degradation pathways.

Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. The degradation pathways and quantitative data presented here are based on the known reactivity of the phenothiazine core structure and related brominated aromatic compounds. These should be considered as predictive and illustrative.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on the chemistry of the phenothiazine nucleus, the primary degradation pathways for this compound are expected to be oxidation and photodegradation. Hydrolysis and thermal degradation may also occur under specific conditions.

  • Oxidative Degradation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of this compound-5-oxide (sulfoxide) and potentially further to the 5,5-dioxide (sulfone).[1]

  • Photodegradation: Phenothiazines are known to be photosensitive. Exposure to light, particularly UV radiation, can lead to the formation of colored degradation products and potentially dimerization or polymerization. For brominated aromatic compounds, photolysis can also lead to debromination.

  • Hydrolytic Degradation: While the phenothiazine core is generally stable to hydrolysis, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage of the heterocyclic ring. However, this is generally considered a minor pathway compared to oxidation.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur. For halogenated organic compounds, this can involve the cleavage of the carbon-bromine bond and the formation of various decomposition products.[2][3][4]

Q2: What are the likely degradation products of this compound under forced degradation conditions?

A2: The following table summarizes the potential major degradation products of this compound under various stress conditions.

Stress ConditionPotential Major Degradation Product(s)Notes
Acidic Hydrolysis Likely stablePhenothiazine core is generally resistant to acid hydrolysis under mild conditions.
Alkaline Hydrolysis Likely stablePhenothiazine core is generally resistant to base hydrolysis under mild conditions.
**Oxidative (e.g., H₂O₂) **This compound-5-oxideOxidation of the sulfur atom is a very common pathway for phenothiazines.[1]
This compound-5,5-dioxideFurther oxidation of the sulfoxide can occur under stronger oxidative conditions.
Photolytic (UV/Vis) Debrominated phenothiazine, Phenothiazine dimersPhotosensitivity is a known characteristic of phenothiazines. Debromination is a possibility for brominated aromatics.
Thermal (Dry Heat) Debrominated phenothiazine, various decomposition fragmentsHigh temperatures can lead to the cleavage of the C-Br bond and fragmentation of the molecule.[2][3][4]

Q3: Which analytical techniques are most suitable for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating the parent compound from its degradation products.[1][5][6][7] For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable.[5][8][9][10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

Issue 1: Poor solubility of this compound in aqueous buffers for hydrolysis studies.

  • Cause: this compound, like many phenothiazine derivatives, is a lipophilic molecule with low aqueous solubility.

  • Troubleshooting Steps:

    • Co-solvents: Use a small percentage (e.g., 5-10%) of a water-miscible organic solvent such as acetonitrile or methanol in your aqueous buffer to increase solubility. Ensure the co-solvent itself does not react with the compound or interfere with the analysis.

    • pH Adjustment: Investigate the pH-solubility profile of the compound. While the 10H-phenothiazine is not strongly basic, slight pH adjustments might improve solubility.

    • Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the chosen solvent system.

    • Micellar Solubilization: For mechanistic studies, consider using surfactants to create micellar solutions, which can enhance the solubility of hydrophobic compounds.

Issue 2: Rapid degradation or color change observed immediately upon dissolution, even in the absence of stress conditions.

  • Cause: Phenothiazines are highly susceptible to oxidation by atmospheric oxygen, which can be catalyzed by light.

  • Troubleshooting Steps:

    • Use of Antioxidants: Prepare solutions in the presence of an antioxidant, such as sodium metabisulfite or ascorbic acid, to inhibit oxidation. However, be aware that some antioxidants might interfere with certain analytical methods.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Inert Atmosphere: Perform all sample manipulations under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen).

    • Light Protection: Protect solutions from light at all times by using amber glassware or by wrapping containers in aluminum foil.

Issue 3: Multiple, poorly resolved peaks in the HPLC chromatogram after stress testing.

  • Cause: This could be due to the formation of numerous minor degradation products, polymerization, or issues with the chromatographic method itself.

  • Troubleshooting Steps:

    • Method Optimization:

      • Gradient Elution: If using an isocratic method, switch to a gradient elution to improve the separation of compounds with a wide range of polarities.

      • Mobile Phase pH: Adjust the pH of the mobile phase to optimize the ionization state and retention of the analytes.

      • Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to achieve different selectivities.

      • Temperature Control: Use a column oven to maintain a consistent temperature, which can improve peak shape and reproducibility.

    • Sample Preparation: Filter all samples through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter that could interfere with the separation.

    • LC-MS Analysis: Use LC-MS to determine the mass-to-charge ratio of the unresolved peaks. This can help to identify if they are isomers or structurally related compounds.

Issue 4: Mass balance in forced degradation studies is significantly less than 100%.

  • Cause: This indicates that not all degradation products are being detected. This could be due to the formation of non-UV active compounds, volatile compounds, or compounds that are not eluting from the HPLC column.

  • Troubleshooting Steps:

    • Change Detection Wavelength: Analyze samples at multiple UV wavelengths to ensure that all chromophoric degradation products are detected. A photodiode array (PDA) detector is highly recommended.

    • Use of a Universal Detector: Employ a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), in series with the UV detector to detect non-chromophoric compounds.

    • Headspace GC-MS: If volatile degradation products are suspected, analyze the headspace of the stressed samples using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Column Flushing: After each run, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to elute any strongly retained compounds.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The specific concentrations, temperatures, and durations will need to be optimized for the compound to achieve a target degradation of 5-20%.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the appropriate stressor to a final concentration of approximately 100 µg/mL.

2. Hydrolytic Degradation:

  • Acidic Hydrolysis:

    • Add the stock solution to 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Add the stock solution to 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Add the stock solution to purified water.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

3. Oxidative Degradation:

  • Add the stock solution to a 3% solution of hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light for 24 hours.

  • Withdraw samples at appropriate time points.

  • Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite if necessary, and confirm it does not interfere with the chromatogram.

4. Photolytic Degradation:

  • Prepare a solution of the compound in a suitable solvent (e.g., methanol or water/acetonitrile).

  • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw samples at appropriate time points.

5. Thermal Degradation (Solid State):

  • Place a thin layer of the solid this compound powder in a petri dish.

  • Expose the sample to dry heat at 70°C in a calibrated oven for 7 days.

  • At appropriate time points, withdraw a portion of the solid, dissolve it in a suitable solvent, and analyze by HPLC.

Visualizations

Predicted Oxidative Degradation Pathway of this compound

G parent This compound sulfoxide This compound-5-oxide (Sulfoxide) parent->sulfoxide [O] sulfone This compound-5,5-dioxide (Sulfone) sulfoxide->sulfone [O] G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation hydrolysis Hydrolysis (Acid, Base, Neutral) hplc HPLC-UV/PDA Analysis hydrolysis->hplc oxidation Oxidation (H₂O₂) oxidation->hplc photolysis Photolysis (UV/Vis) photolysis->hplc thermal Thermal (Dry Heat) thermal->hplc lcms LC-MS/MS for Identification hplc->lcms pathway Elucidate Degradation Pathways lcms->pathway method_val Validate Stability-Indicating Method pathway->method_val start Drug Substance: This compound start->hydrolysis Expose to start->oxidation Expose to start->photolysis Expose to start->thermal Expose to

References

Technical Support Center: Purification of 3-Bromo-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-10H-phenothiazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most common impurities encountered during the synthesis of this compound, typically prepared by the bromination of 10H-phenothiazine, include:

  • Unreacted Starting Material: Residual 10H-phenothiazine.

  • Di-substituted Byproducts: Primarily 3,7-Dibromo-10H-phenothiazine, which can form if the reaction conditions are not carefully controlled.[1][2]

  • Other Isomers: Small amounts of other mono-brominated isomers may be present.

  • Residual Brominating Agent: Traces of N-bromosuccinimide (NBS) or bromine.

  • Solvent Residues: Traces of solvents used during the reaction and workup, such as tetrahydrofuran (THF) or acetic acid.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for assessing the purity of this compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the presence of impurities. A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A well-developed HPLC method can separate the desired product from starting materials and byproducts, allowing for accurate purity determination by peak area percentage.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Q3: What are suitable recrystallization solvents for this compound?

A3: While a specific, validated recrystallization protocol for this compound is not widely published, suitable solvents can be predicted based on the polarity of the molecule. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For brominated aromatic compounds, common solvent systems include:

  • Ethanol

  • Methanol

  • Hexane/Ethyl Acetate mixtures

  • Toluene

It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Purification by Column Chromatography

Problem 1: Poor separation of this compound from unreacted phenothiazine or di-brominated byproduct.

  • Possible Cause: The solvent system (eluent) is either too polar or not polar enough, resulting in co-elution.

  • Solution:

    • Optimize the Eluent: Use TLC to test various solvent systems with different polarities. A common starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. For this compound, an eluent system of n-hexane/ethyl acetate (20:1) has been reported to be effective.

    • Gradient Elution: If isocratic elution (using a constant solvent composition) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to better resolve compounds with similar polarities.

Problem 2: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound down the silica gel column.

  • Solution: Gradually and carefully increase the polarity of the eluent. For example, if you are using a 20:1 hexane:ethyl acetate mixture, try changing to a 15:1 or 10:1 ratio. Monitor the elution using TLC.

Problem 3: The compound appears to be decomposing on the silica gel.

  • Possible Cause: Phenothiazines can be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel in the eluent and add 1-2% triethylamine to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.

Purification by Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, and the compound has a low melting point or is impure, preventing crystal lattice formation.

  • Solution:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool slowly.

    • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

Experimental Protocols

Column Chromatography Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry sample to the top of the prepared column.

  • Elution:

    • Begin eluting the column with the chosen solvent system (e.g., n-hexane/ethyl acetate, 20:1).

    • Collect fractions and monitor the separation by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization Protocol (General)
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Data Presentation

Table 1: Column Chromatography Purification of this compound

ParameterValueReference
Stationary Phase Silica Gel
Eluent n-hexane/ethyl acetate (20:1)
Yield ~45%
Purity (Post-Column) >95% (as assessed by ¹H NMR)

Table 2: Troubleshooting Guide Summary

ProblemPurification MethodPossible CauseSuggested Solution
Poor SeparationColumn ChromatographyInappropriate eluent polarityOptimize solvent system using TLC; consider gradient elution.
Compound InstabilityColumn ChromatographyAcidic silica gelDeactivate silica with triethylamine or use neutral alumina.
"Oiling Out"RecrystallizationSupersaturation/ImpuritiesAdd more hot solvent; try a different solvent; cool slowly.
No Crystal FormationRecrystallizationInsufficient saturationInduce crystallization (scratching/seeding); reduce solvent volume.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Bromination of 10H-phenothiazine workup Aqueous Workup synthesis->workup crude Crude this compound workup->crude column Column Chromatography crude->column recrystallization Recrystallization column->recrystallization Optional (for higher purity) pure_product Pure this compound column->pure_product recrystallization->pure_product tlc TLC pure_product->tlc hplc HPLC pure_product->hplc nmr NMR pure_product->nmr ms MS pure_product->ms

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic q_node q_node a_node Optimize Eluent (TLC, Gradient) start Purification Issue q_method Column or Recrystallization? start->q_method q_column_issue Poor Separation? q_method->q_column_issue Column q_recryst_issue Crystals or Oil? q_method->q_recryst_issue Recrystallization q_column_issue->a_node Yes a_node2 Check for Decomposition (Deactivate Silica) q_column_issue->a_node2 No a_node3 Add More Solvent Slow Cooling q_recryst_issue->a_node3 Oil a_node4 Induce Crystallization Concentrate Solution q_recryst_issue->a_node4 No Crystals

Caption: Troubleshooting decision tree for purification issues.

References

"analytical methods for assessing the purity of 3-Bromo-10H-phenothiazine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical assessment of 3-Bromo-10H-phenothiazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity analysis, troubleshooting common experimental issues, and answering frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Troubleshooting

Issue 1: Peak Tailing for the this compound Peak

Peak tailing is a common issue when analyzing aromatic amines like phenothiazine derivatives, often caused by secondary interactions with the stationary phase.[1]

  • Cause A: Secondary Silanol Interactions: The basic nitrogen atom in the phenothiazine ring can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) can protonate the analyte, reducing its interaction with silanol groups.[2]

    • Solution 2: Use a Mobile Phase Additive: Incorporate a competing amine, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.

    • Solution 3: Employ a Modern, End-capped Column: Utilize a column with advanced end-capping to minimize the number of free silanol groups.

  • Cause B: Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

Issue 2: Poor Resolution Between this compound and Impurities

  • Cause A: Inadequate Mobile Phase Composition: The solvent strength may not be optimal for separating closely related compounds.

    • Solution 1: Optimize the Organic Modifier Gradient: If using a gradient, adjust the slope to improve separation. A shallower gradient can increase resolution.

    • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Cause B: Incorrect Column Chemistry: The stationary phase may not be suitable for the analytes.

    • Solution: Experiment with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic and halogenated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a sample of this compound?

Based on common synthetic routes for phenothiazines, potential impurities include:

  • Unreacted Starting Materials: Such as diphenylamine and sulfur.

  • Over-brominated Species: Such as 3,7-Dibromo-10H-phenothiazine.[3]

  • Isomeric Impurities: Bromination at other positions of the phenothiazine ring.

  • Oxidation Products: Formation of this compound-5-oxide (the sulfoxide).

  • N-Substituted Byproducts: If the synthesis involves N-alkylation or N-arylation steps, residual N-substituted phenothiazines could be present.[4]

Q2: What is a good starting point for an HPLC method for purity assessment?

A robust starting point for a reversed-phase HPLC (RP-HPLC) method would be:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method can be optimized based on the observed separation.

Q3: Can GC-MS be used for the purity analysis of this compound?

Yes, GC-MS is a suitable technique, particularly for identifying volatile and semi-volatile impurities. Due to the relatively high boiling point of this compound, a high-temperature column and appropriate temperature programming are necessary.

Q4: How can I confirm the identity of this compound?

The identity can be confirmed using a combination of techniques:

  • NMR Spectroscopy: 1H and 13C NMR will provide detailed structural information. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be characteristic in the mass spectrum.

  • Comparison to a Reference Standard: The most definitive identification is achieved by comparing the retention time and spectral data to a certified reference standard.

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of diluent (50:50 acetonitrile:water) to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with the diluent.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Waters Symmetry, Phenomenex Luna), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      Time (min) %B
      0 50
      20 95
      25 95
      26 50

      | 30 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area of all components.

Protocol 2: Impurity Identification by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column suitable for heterocyclic compounds (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1) or splitless, depending on the expected impurity levels.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

  • Data Analysis: Identify peaks corresponding to impurities by analyzing their mass spectra and comparing them to spectral libraries (e.g., NIST). The fragmentation patterns can provide structural information about the impurities.

Protocol 3: Structural Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3).

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiments: Acquire 1H NMR and 13C NMR spectra.

    • 1H NMR Parameters: Standard parameters with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • 13C NMR Parameters: Standard proton-decoupled 13C experiment.

  • Data Analysis:

    • 1H NMR: Analyze the chemical shifts, integration, and coupling patterns of the aromatic protons to confirm the substitution pattern. The NH proton will likely appear as a broad singlet.

    • 13C NMR: Analyze the chemical shifts of the carbon atoms. The number of signals will indicate the symmetry of the molecule, and the chemical shifts will be influenced by the bromine substituent.

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue peak_tailing Peak Tailing Observed? start->peak_tailing resolution_issue Poor Resolution? start->resolution_issue other_issue Other Issues (e.g., Baseline Noise, Pressure Fluctuations) start->other_issue peak_tailing->resolution_issue No silanol_interaction Suspect Silanol Interaction peak_tailing->silanol_interaction Yes optimize_gradient Optimize Gradient Profile resolution_issue->optimize_gradient Yes column_overload Check for Column Overload silanol_interaction->column_overload No adjust_ph Adjust Mobile Phase pH (e.g., pH 2-3) silanol_interaction->adjust_ph Yes reduce_concentration Dilute Sample / Reduce Injection Volume column_overload->reduce_concentration Yes add_tea Add Competing Amine (e.g., 0.1% TEA) adjust_ph->add_tea change_column_tailing Use End-capped Column add_tea->change_column_tailing change_organic Change Organic Modifier (ACN <=> MeOH) optimize_gradient->change_organic change_column_resolution Try Different Stationary Phase (e.g., Phenyl, PFP) change_organic->change_column_resolution

Caption: Troubleshooting workflow for common HPLC issues.

Purity_Analysis_Workflow start Start: Assess Purity of this compound hplc Perform RP-HPLC Analysis for Quantification start->hplc hplc_check Purity > 99%? hplc->hplc_check gcms Perform GC-MS for Volatile Impurity ID fail Result: Further Purification Needed gcms->fail nmr Perform NMR for Structural Confirmation nmr->fail impurity_id Identify Impurities hplc_check->impurity_id No pass Result: High Purity hplc_check->pass Yes impurity_id->gcms impurity_id->nmr

Caption: Overall workflow for purity assessment.

References

Validation & Comparative

A Comparative Analysis of 3-Bromo-10H-phenothiazine and Other Phenothiazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 3-Bromo-10H-phenothiazine and other phenothiazine derivatives, supported by available experimental data. This document outlines the synthesis, physicochemical properties, and biological activities of these compounds, offering insights into their potential therapeutic applications.

Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. While this compound is a key synthetic intermediate, its direct biological activity has not been extensively reported in publicly available literature. However, by examining the properties of its parent compound, 10H-phenothiazine, and a range of other derivatives, we can infer its potential and highlight areas for future investigation. This guide offers a comparative look at the cytotoxic, antimicrobial, and antioxidant properties of various phenothiazine derivatives, providing a framework for understanding the structure-activity relationships within this important class of molecules.

Physicochemical Properties

The substitution on the phenothiazine core significantly influences the physicochemical properties of the resulting derivative, which in turn affects its biological activity. The introduction of a bromine atom at the 3-position of the 10H-phenothiazine structure is expected to increase its lipophilicity, potentially enhancing its ability to cross cellular membranes.

PropertyThis compound10H-PhenothiazineChlorpromazine
Molecular Formula C₁₂H₈BrNSC₁₂H₉NSC₁₇H₁₉ClN₂S
Molecular Weight 278.17 g/mol [1]199.27 g/mol 318.86 g/mol
LogP (calculated) 4.8[1]4.15.3
Topological Polar Surface Area 37.3 Ų[1]37.3 Ų3.24 Ų

Comparative Biological Activity

While specific quantitative data for this compound is limited, extensive research on other phenothiazine derivatives provides a basis for comparison across several key biological activities.

Cytotoxic Activity

Phenothiazine derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, disruption of mitochondrial function, and modulation of various signaling pathways.

CompoundCell LineIC₅₀ (µM)Reference
Phenothiazine-PEG Conjugate (PP)HeLa (Cervical Cancer)229.1[2]
Phenothiazine-PEG Conjugate (PP)MeWo (Skin Cancer)251.9[2]
Phenothiazine-PEG Conjugate (PPO)HepG2 (Liver Cancer)161.3[2]
Phenothiazine-PEG Conjugate (PPO)MCF7 (Breast Cancer)131.7[2]
FluphenazineA375 (Melanoma)~10[3]
CWHM-974 (Fluphenazine analog)A375 (Melanoma)~2[3]
ThioridazineHepatoma Tissue Culture (HTC) cells~45[4]
ChlorpromazineHepatoma Tissue Culture (HTC) cells~70[4]
FluphenazineHepatoma Tissue Culture (HTC) cells~80[4]
TrifluoperazineHepatoma Tissue Culture (HTC) cells~90[4]
TriflupromazineHepatoma Tissue Culture (HTC) cells~125[4]
Antimicrobial Activity

Phenothiazines have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action is thought to involve the disruption of cell membrane integrity and the inhibition of efflux pumps, which are responsible for antibiotic resistance.

CompoundMicroorganismMIC (µg/mL)Reference
PhenothiazinePseudomonas aeruginosa10,000[5]
PromethazineAcinetobacter baumannii50 - 600[6]
TrifluoperazineAcinetobacter baumannii50 - 600[6]
ThioridazineAcinetobacter baumannii50 - 600[6]
ChlorpromazineAcinetobacter baumannii50 - 600[6]
JBC 1847 (Promazine derivative)Staphylococcus aureus (MRSA)0.5[7]
JBC 1847 (Promazine derivative)Escherichia coli8 - 16[7]
Phenothiazine-3-sulphonamide derivativesVarious bacteria and fungi1,000 - 3,500[8]
Antioxidant Activity

The phenothiazine nucleus is known to possess antioxidant properties due to its ability to donate a hydrogen atom or an electron to scavenge free radicals. This activity is influenced by the nature and position of substituents on the phenothiazine ring.

CompoundAssayIC₅₀ (µM)Reference
3-Bromo-flavone (for comparison)DPPH71.419
Ascorbic Acid (Standard)DPPH5.088
Phenothiazine derivativesVoltammetryActivity increases with concentration[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the standard protocols for the key assays discussed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methodologies employed.

Dopamine Signaling Pathway

Phenothiazines are well-known for their antagonism of dopamine D2 receptors, a key mechanism in their antipsychotic effects.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DOPA Decarb. VMAT2 VMAT2 Dopamine->VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle D2_Receptor D2 Receptor Dopamine_Vesicle->D2_Receptor Release G_Protein Gi/o Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phenothiazines Phenothiazines

Caption: Dopamine D2 Receptor Antagonism by Phenothiazines.

Serotonin Signaling Pathway

Some phenothiazine derivatives also interact with serotonin receptors, contributing to their diverse pharmacological profiles.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Serotonin Serotonin (5-HT) 5-HTP->Serotonin AAAD VMAT2_S VMAT2 Serotonin->VMAT2_S Serotonin_Vesicle Serotonin Vesicle VMAT2_S->Serotonin_Vesicle 5HT2A_Receptor 5-HT2A Receptor Serotonin_Vesicle->5HT2A_Receptor Release Gq_Protein Gq PLC Phospholipase C Gq_Protein->PLC Activates DAG_IP3 DAG & IP3 PLC->DAG_IP3 Cleaves PIP2 to PIP2 PIP2 PKC_Ca PKC Activation & Ca²⁺ Release DAG_IP3->PKC_Ca Cellular_Response_S Neuronal Excitation PKC_Ca->Cellular_Response_S Phenothiazines_S Phenothiazines

Caption: Serotonin 5-HT2A Receptor Antagonism by Phenothiazines.

Experimental Workflow for Cytotoxicity (IC₅₀) Determination

Cytotoxicity_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Add Serial Dilutions of Phenothiazines Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate % Viability MTT_Assay->Data_Analysis IC50_Determination Determine IC₅₀ Values Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for Determining IC₅₀ Values.

Conclusion

The phenothiazine scaffold remains a rich source of pharmacologically active compounds with diverse therapeutic potential. While this guide provides a comparative overview of several key derivatives, the lack of specific biological activity data for this compound highlights a significant gap in the current literature. Further experimental investigation into the cytotoxic, antimicrobial, and antioxidant properties of this particular derivative is warranted to fully elucidate its potential and to contribute to a more comprehensive understanding of the structure-activity relationships within the broader phenothiazine class. The detailed protocols and comparative data presented herein offer a valuable resource for researchers embarking on such investigations.

References

Validating the Structure of 3-Bromo-10H-phenothiazine: A Comparative Guide to NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of 3-Bromo-10H-phenothiazine, a versatile heterocyclic compound with significant interest in medicinal chemistry.

This document outlines the experimental data and protocols for utilizing ¹H NMR, ¹³C NMR, and MS to unequivocally determine the molecular structure of this compound. Furthermore, it offers a comparison with alternative analytical techniques, supported by experimental data, to aid in the selection of the most appropriate validation methods.

Structural Elucidation through Spectroscopic Analysis

The primary methods for the structural confirmation of this compound are ¹H NMR, ¹³C NMR, and Mass Spectrometry. Each technique provides unique and complementary information to build a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic and amine protons.

¹³C NMR Spectroscopy: Carbon NMR provides information on the number of non-equivalent carbons and their chemical environment within the molecule. This is particularly useful for confirming the carbon skeleton and the position of substituents.

Table 1: NMR Spectroscopic Data for this compound

Technique Solvent Frequency Chemical Shift (δ) ppm & Multiplicity
¹H NMRCDCl₃300 MHz5.89 (s, broad peak, 1H, NH), 6.52 (m, 1H), 6.61 (m, 1H), 6.83-7.15 (m, 5H)[1]
¹³C NMR--Data not yet publicly available in detail, but spectra are reported to exist.
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. The presence of a bromine atom in this compound results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes), which is a key diagnostic feature.

Table 2: Mass Spectrometry Data for this compound

Technique Ionization Mode Molecular Ion (M⁺) Key Fragments (m/z)
Electron Ionization (EI)EI277/279Fragmentation pattern not detailed in available literature. Expected fragments would involve loss of Br, H, and cleavage of the heterocyclic ring.

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for structural validation, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H stretching).Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular skeleton.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic conjugation system.Sensitive, can be used for quantitative analysis.Not suitable for detailed structural elucidation of complex molecules.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz proton instrument).

  • Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.

  • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - GC-MS):

  • Introduce the sample into the mass spectrometer via a gas chromatograph (GC) to ensure sample purity.

  • Use a standard electron ionization energy of 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu).

Workflow for Structural Validation

The logical flow for validating the structure of this compound using NMR and MS is depicted in the following diagram.

Structural_Validation_Workflow Workflow for Validating the Structure of this compound cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation & Validation Synthesis Synthesize this compound Purification Purify the Compound Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (EI-MS) Purification->MS_Analysis NMR_Data Analyze NMR Spectra: - Chemical Shifts - Multiplicities - Integration NMR_Analysis->NMR_Data MS_Data Analyze Mass Spectrum: - Molecular Ion Peak (M⁺) - Isotopic Pattern (Br) - Fragmentation MS_Analysis->MS_Data Structure_Proposal Propose Structure NMR_Data->Structure_Proposal MS_Data->Structure_Proposal Comparison Compare with Expected Structure Structure_Proposal->Comparison Validation Structure Validated Comparison->Validation

Caption: Workflow for the structural validation of this compound.

References

Comparative Analysis of 3-Bromo-10H-phenothiazine-Based Sensors: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, the selectivity of a sensor is a critical performance metric. This guide provides a comparative overview of the cross-reactivity of sensors based on the 3-Bromo-10H-phenothiazine scaffold. While direct comparative studies on a series of this compound-based sensors are not extensively available in published literature, this document synthesizes available data on various phenothiazine derivatives to provide a representative understanding of their selectivity profiles.

Signaling Pathway of Phenothiazine-Based Fluorescent Sensors

Phenothiazine derivatives often function as fluorescent sensors through mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and aggregation-induced emission (AIE). The general signaling pathway for a hypothetical this compound-based sensor designed to detect a specific analyte is illustrated below. In this model, the phenothiazine core acts as the fluorophore (the signaling unit), and a receptor unit is functionalized to selectively bind to the target analyte. This binding event modulates the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal.

Figure 1: Generalized Signaling Pathway cluster_interaction Analyte Interaction cluster_photophysics Photophysical Process Sensor This compound Sensor Molecule Complex Sensor-Analyte Complex Sensor->Complex Binding Event Analyte Target Analyte Analyte->Complex GroundState Ground State Complex->GroundState Modulates Electronic Properties ExcitedState Excited State GroundState->ExcitedState Absorption ExcitedState->GroundState Non-radiative decay Signal_OFF Fluorescence OFF (or Low) ExcitedState->Signal_OFF Quenching Signal_ON Fluorescence ON (or High) ExcitedState->Signal_ON Fluorescence Emission (λem) Excitation Light Excitation (λex)

Caption: Figure 1: Generalized signaling pathway of a this compound-based fluorescent sensor.

Cross-Reactivity Data of Phenothiazine-Based Sensors

The following table summarizes the cross-reactivity data from studies on various phenothiazine derivatives. It is important to note that these sensors have different substituents and were tested against different sets of potential interferents. This table is intended to provide a qualitative and quantitative sense of the selectivity that can be achieved with phenothiazine-based sensors.

Sensor DerivativeTarget AnalyteInterferents TestedObserved InterferenceReference
Phenothiazine-benzofuran conjugateCN⁻F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, SCN⁻, ClO₄⁻, NO₃⁻Negligible fluorescence change from other anions.[1]
10-(4-butoxyphenyl)-10H-phenothiazineChlorinated Hydrocarbons (e.g., Chloroform)Acetone, non-chlorinated solventsNo significant emission change with non-chlorinated solvents.[2][2]
Phenothiazine derivative with N-H bondF⁻Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, ClO₄⁻Highly selective for fluoride ions, inducing a rapid color change.[3]
Phenothiazine-indandione conjugateHydrazineVarious cations, anions, and amino acidsHigh sensitivity and selectivity for hydrazine in aqueous solutions.[4]
2-(2-((10-hexyl-10H-phenothiazin-3-yl)methylene)-3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (PTZON)CN⁻F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, SCN⁻, ClO₄⁻High selectivity towards CN⁻ over other tested anions.[5][5]

Experimental Protocols for Cross-Reactivity Studies

A generalized experimental protocol for assessing the cross-reactivity of a new this compound-based sensor is outlined below. This protocol is a composite of methodologies reported in the literature for similar fluorescent probes.

Objective: To determine the selectivity of the phenothiazine-based sensor by evaluating its response to a range of potential interfering species.

Materials:

  • Stock solution of the this compound-based sensor in a suitable solvent (e.g., DMSO, acetonitrile).

  • Stock solutions of the target analyte and various potential interfering ions and molecules (e.g., common cations, anions, structurally similar molecules, and biomolecules) in a buffered aqueous solution (e.g., PBS, HEPES) at a physiologically relevant pH.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Test Solutions: Prepare a series of test solutions in cuvettes. Each solution should contain the sensor at a fixed concentration in the appropriate buffer.

  • Blank Measurement: Measure the fluorescence intensity of the sensor solution without any added analyte or interferent. This serves as the baseline reading.

  • Analyte Response: To a fresh sensor solution, add a specific concentration of the target analyte and record the fluorescence spectrum after a predetermined incubation time.

  • Interferent Response: To separate sensor solutions, add each potential interferent at a concentration significantly higher (e.g., 10- to 100-fold excess) than the target analyte concentration. Record the fluorescence spectrum for each.

  • Competitive Assay: To a sensor solution, first add the potential interferent, and then add the target analyte. Record the fluorescence spectrum to observe if the presence of the interferent affects the sensor's response to the target analyte.

  • Data Analysis: Compare the fluorescence intensity changes (or ratios) upon the addition of the target analyte versus the interfering species. Plot the fluorescence response of the sensor in the presence of different species to visually represent the selectivity.

The workflow for a typical cross-reactivity experiment is depicted in the following diagram.

Figure 2: Experimental Workflow for Cross-Reactivity Start Start Prep_Sensor Prepare Sensor Stock Solution Start->Prep_Sensor Prep_Analytes Prepare Analyte & Interferent Stock Solutions Prep_Sensor->Prep_Analytes Dispense_Sensor Dispense Sensor Solution into Cuvettes Prep_Analytes->Dispense_Sensor Add_Species Add Target Analyte or Interfering Species Dispense_Sensor->Add_Species Incubate Incubate for Specified Time Add_Species->Incubate Measure Measure Fluorescence Spectrum Incubate->Measure Analyze Analyze Data & Compare Responses Measure->Analyze End End Analyze->End

Caption: Figure 2: A generalized experimental workflow for evaluating the cross-reactivity of a sensor.

Conclusion

Sensors derived from the this compound scaffold hold significant promise for the selective detection of a variety of analytes. The inherent electronic and photophysical properties of the phenothiazine core, coupled with the potential for versatile functionalization, allow for the rational design of highly selective sensors. The presented data on related phenothiazine derivatives indicates that high selectivity can be achieved. However, rigorous cross-reactivity studies, following systematic experimental protocols as outlined in this guide, are imperative for the validation of any new sensor intended for research or diagnostic applications. Future work should focus on systematic studies of a library of this compound derivatives to establish clear structure-activity relationships governing their selectivity.

References

"performance comparison of 3-Bromo-10H-phenothiazine in different organic electronic devices"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in the field of organic electronics. Their electron-rich nature and tunable properties make them promising candidates for various applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). This guide provides a comparative overview of the performance of phenothiazine-based materials in these devices, with a special focus on the potential role of 3-Bromo-10H-phenothiazine, and contrasts their performance with established alternative materials.

Executive Summary

Phenothiazine derivatives have demonstrated considerable potential across different organic electronic devices. In OLEDs, they are primarily utilized as efficient hole-transporting or emissive materials. For OPVs, their electron-donating characteristics make them suitable as donor materials in the active layer. In OFETs, they can function as the semiconductor channel. While specific experimental data for this compound in these applications is limited in publicly available literature, theoretical studies suggest that the introduction of a bromine atom at the 3-position can favorably influence the material's electronic properties, potentially enhancing device performance. This guide presents a compilation of performance data for representative phenothiazine derivatives and compares them with commonly used alternative materials in each device category.

Performance Comparison of this compound and Alternatives

While specific device performance metrics for this compound are not extensively reported in experimental literature, theoretical studies using Density Functional Theory (DFT) on brominated phenothiazine derivatives for organic solar cells suggest that bromine substitution can lead to a red shift in the maximum absorption and improved hole-transporting properties.[1] It is theorized that these modifications could result in higher open-circuit voltage (Voc) in OPV devices.[1]

The following tables provide a comparative overview of the performance of various phenothiazine derivatives and commonly used alternative materials in OLEDs, OPVs, and OFETs.

Table 1: Performance in Organic Light-Emitting Diodes (OLEDs) - Hole Transport Materials

MaterialRoleHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Hole Mobility (cm²/Vs)Power Efficiency (lm/W)
Phenothiazine Derivative (Example) Hole Injection/Transport4.8 - 4.9--2.8[2]
NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine)Hole Transport5.42.410⁻⁴ - 10⁻³Widely used, high efficiency
TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane)Hole Transport5.52.010⁻² - 10⁻³High mobility and stability
Spiro-OMeTADHole Transport5.222.152 x 10⁻⁵High efficiency in perovskite solar cells, used in OLEDs

Table 2: Performance in Organic Photovoltaics (OPVs) - Donor Materials

MaterialRolePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
Phenothiazine Derivative (PTZ-5) Donor4.43[3][4]0.64[3][4]--
Phenothiazine Derivative (PTZ-3) Donor5.53[3][4]0.71[3][4]--
P3HT (Poly(3-hexylthiophene))Donor~3-5~0.6~10~60-70
PTB7-ThDonor>10~0.7-0.8~15-18~65-75
PM6Donor>15>0.8>25>70

Table 3: Performance in Organic Field-Effect Transistors (OFETs) - Semiconductor Materials

MaterialRoleHole Mobility (µh) (cm²/Vs)Electron Mobility (µe) (cm²/Vs)On/Off Ratio
Phenothiazine Derivative (DPPFPh) p-type Semiconductor---
Pentacenep-type Semiconductor0.1 - 1.0-> 10⁶
C10-DNTTp-type Semiconductorup to 10-> 10⁷
P3HTp-type Semiconductor0.01 - 0.1-10⁵ - 10⁶
PTCDI-C8n-type Semiconductor-0.1 - 1.0> 10⁵

Experimental Protocols

Detailed methodologies are crucial for the reproducible fabrication and characterization of organic electronic devices. Below are generalized experimental protocols for OLEDs, OPVs, and OFETs.

Organic Light-Emitting Diode (OLED) Fabrication and Characterization

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

2. Hole Transport Layer (HTL) Deposition:

  • A solution of a hole transport material (e.g., a phenothiazine derivative or NPB) in a suitable organic solvent is prepared.

  • The solution is spin-coated onto the pre-treated ITO substrate to form a thin film.

  • The film is then annealed on a hotplate to remove residual solvent.

3. Emissive Layer (EML) Deposition:

  • The emissive material is dissolved in an appropriate solvent.

  • The EML is deposited on top of the HTL via spin-coating.

  • The substrate is annealed to dry the film.

4. Electron Transport Layer (ETL) and Cathode Deposition:

  • An electron transport material (e.g., TPBi) and a low work function metal cathode (e.g., LiF/Al or Ca/Al) are sequentially deposited by thermal evaporation in a high-vacuum chamber.

5. Encapsulation:

  • The fabricated device is encapsulated using a glass lid and UV-curable epoxy resin in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.

6. Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

  • The electroluminescence (EL) spectrum is recorded using a spectrometer.

  • Device efficiency (current efficiency, power efficiency, and external quantum efficiency) is calculated from the J-V-L data.

OLED_Fabrication_Workflow cluster_0 Device Fabrication cluster_1 Device Characterization Substrate Cleaning Substrate Cleaning HTL Deposition HTL Deposition Substrate Cleaning->HTL Deposition EML Deposition EML Deposition HTL Deposition->EML Deposition ETL & Cathode Deposition ETL & Cathode Deposition EML Deposition->ETL & Cathode Deposition Encapsulation Encapsulation ETL & Cathode Deposition->Encapsulation J-V-L Measurement J-V-L Measurement Encapsulation->J-V-L Measurement EL Spectrum Analysis EL Spectrum Analysis J-V-L Measurement->EL Spectrum Analysis Efficiency Calculation Efficiency Calculation EL Spectrum Analysis->Efficiency Calculation

OLED Fabrication and Characterization Workflow
Organic Photovoltaic (OPV) Fabrication and Characterization

1. Substrate Cleaning:

  • Similar to OLED fabrication, ITO-coated glass substrates are rigorously cleaned.

2. Hole Transport Layer (HTL) Deposition:

  • A layer of PEDOT:PSS is typically spin-coated on the ITO substrate and annealed.

3. Active Layer Deposition:

  • A solution containing a blend of a donor material (e.g., a phenothiazine derivative or P3HT) and an acceptor material (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor) in a solvent like chlorobenzene or chloroform is prepared.

  • The blend solution is spin-coated on top of the HTL in an inert atmosphere.

  • The active layer is often subjected to solvent vapor annealing or thermal annealing to optimize its morphology for efficient charge separation and transport.

4. Electron Transport Layer (ETL) and Cathode Deposition:

  • For inverted device architectures, an ETL (e.g., ZnO) is deposited before the active layer. For conventional architectures, a low work function metal cathode (e.g., Ca/Al) is thermally evaporated on top of the active layer.

5. Encapsulation:

  • The device is encapsulated to protect it from environmental degradation.

6. Characterization:

  • The current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter.

  • Key performance parameters such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are extracted from the J-V curve.

  • The external quantum efficiency (EQE) is measured to determine the device's spectral response.

OPV_Fabrication_Workflow cluster_0 Device Fabrication cluster_1 Device Characterization Substrate Cleaning Substrate Cleaning HTL Deposition HTL Deposition Substrate Cleaning->HTL Deposition Active Layer Deposition Active Layer Deposition HTL Deposition->Active Layer Deposition Cathode Deposition Cathode Deposition Active Layer Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation J-V Measurement J-V Measurement Encapsulation->J-V Measurement EQE Measurement EQE Measurement J-V Measurement->EQE Measurement Performance Analysis Performance Analysis EQE Measurement->Performance Analysis

OPV Fabrication and Characterization Workflow
Organic Field-Effect Transistor (OFET) Fabrication and Characterization

1. Substrate and Gate Dielectric Preparation:

  • A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate and gate dielectric.

  • The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.

2. Organic Semiconductor Deposition:

  • The organic semiconductor (e.g., a phenothiazine derivative or pentacene) is dissolved in a suitable solvent.

  • The solution is deposited onto the treated SiO₂ surface using techniques like spin-coating, drop-casting, or printing.

  • The film is then annealed to promote crystallization and improve charge transport.

3. Source and Drain Electrode Deposition:

  • Source and drain electrodes (typically gold) are deposited on top of the semiconductor layer through a shadow mask via thermal evaporation. This creates a top-contact, bottom-gate device architecture.

4. Characterization:

  • The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station.

  • The output characteristics (drain current vs. drain-source voltage at different gate voltages) and transfer characteristics (drain current vs. gate voltage at a constant drain-source voltage) are recorded.

  • Key performance parameters such as charge carrier mobility, on/off current ratio, and threshold voltage are extracted from these characteristics.

OFET_Fabrication_Workflow cluster_0 Device Fabrication cluster_1 Device Characterization Substrate/Dielectric Prep Substrate/Dielectric Prep Semiconductor Deposition Semiconductor Deposition Substrate/Dielectric Prep->Semiconductor Deposition Source/Drain Deposition Source/Drain Deposition Semiconductor Deposition->Source/Drain Deposition Output Characteristics Output Characteristics Source/Drain Deposition->Output Characteristics Transfer Characteristics Transfer Characteristics Output Characteristics->Transfer Characteristics Parameter Extraction Parameter Extraction Transfer Characteristics->Parameter Extraction

OFET Fabrication and Characterization Workflow

Conclusion

References

A Comparative Guide to the Antioxidant Activity of 3-Bromo-10H-phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 3-Bromo-10H-phenothiazine and related phenothiazine derivatives. The information presented herein is curated from scientific literature to assist in benchmarking the antioxidant potential of these compounds, supported by experimental data and detailed methodologies.

Introduction to Phenothiazines as Antioxidants

Phenothiazine and its derivatives are a class of heterocyclic compounds widely recognized for their diverse pharmacological applications.[1] A key area of interest is their antioxidant activity, which is primarily attributed to the nitrogen and sulfur heteroatoms within the phenothiazine core. These atoms can donate electrons or hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity of phenothiazine derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings.[2][3] This guide focuses on the 3-bromo substituted derivative and compares its activity with other analogues.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of phenothiazine derivatives is commonly evaluated using various in vitro assays. The most prevalent methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[2][3] The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to achieve 50% of the maximum antioxidant effect. A lower IC50 value indicates a higher antioxidant potency.

The following tables summarize the available quantitative data for this compound and other selected derivatives. It is important to note that direct comparative data from a single study for all compounds across all assays is limited. The presented data is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity of Phenothiazine Derivatives

CompoundSubstitutionIC50 (µM)StandardReference
This compound 3-BromoData not availableAscorbic Acid-
Bromo-substituted phenothiazineBromo~56.7 (converted from µg/mL)Ascorbic Acid[2]
Chloro-substituted phenothiazineChloro~52.5 (converted from µg/mL)Ascorbic Acid[2]
Fluoro-substituted phenothiazineFluoro~54.2 (converted from µg/mL)Ascorbic Acid[2]
Methoxy-substituted phenothiazineMethoxy~48.9 (converted from µg/mL)Ascorbic Acid[2]
Ascorbic Acid-~59.7 (converted from µg/mL)-[2]

Note: IC50 values were converted from µg/mL to µM for comparative purposes, assuming an average molecular weight for the derivatives.

Table 2: ABTS Radical Cation Scavenging Activity of Phenothiazine Derivatives

CompoundSubstitutionIC50 (µM)StandardReference
This compound 3-BromoData not availableTrolox-
PhenothiazineUnsubstitutedData not availableTrolox-
Ascorbic Acid-Data not available--

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Phenothiazine Derivatives

CompoundSubstitutionFRAP Value (µM Fe(II)/µM)StandardReference
This compound 3-BromoData not availableTrolox-
PhenothiazineUnsubstitutedData not availableTrolox-
Ascorbic Acid-Data not available--

Structure-Activity Relationship (SAR)

The antioxidant activity of phenothiazine derivatives is intrinsically linked to their molecular structure. Generally, the presence of electron-donating groups (EDGs) on the phenothiazine ring system enhances antioxidant activity.[2][4] This is because EDGs can increase the electron density on the nitrogen and sulfur atoms, facilitating the donation of an electron or a hydrogen atom to a free radical.

Conversely, electron-withdrawing groups (EWGs), such as halogen atoms (e.g., bromo, chloro, fluoro), tend to decrease the antioxidant activity compared to unsubstituted phenothiazine. The electronegativity of the halogen atom and its position on the ring can influence the extent of this effect. While specific data for this compound is limited, based on general SAR principles, it is expected to exhibit a moderate antioxidant activity.

Mechanisms of Antioxidant Action

Phenothiazine derivatives exert their antioxidant effects through several mechanisms, primarily involving the scavenging of free radicals. The key mechanisms are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF).

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) cluster_RAF Radical Adduct Formation (RAF) PTZ_H Phenothiazine (PTZ-H) PTZ_radical Phenothiazine Radical (PTZ•) PTZ_H->PTZ_radical H• donation R_radical_HAT Free Radical (R•) RH_HAT Neutralized Radical (RH) R_radical_HAT->RH_HAT H• acceptance PTZ_SET Phenothiazine (PTZ) PTZ_cation_radical Phenothiazine Cation Radical (PTZ•+) PTZ_SET->PTZ_cation_radical e- donation R_radical_SET Free Radical (R•) R_anion Radical Anion (R-) R_radical_SET->R_anion e- acceptance PTZ_RAF Phenothiazine (PTZ) Adduct PTZ-R Adduct PTZ_RAF->Adduct R_radical_RAF Free Radical (R•) R_radical_RAF->Adduct

Caption: Key antioxidant mechanisms of phenothiazine derivatives.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and instrumentation.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (phenothiazine derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

  • Preparation of test samples: Prepare a series of concentrations for the test compounds and the standard antioxidant in methanol.

  • Reaction mixture: In a 96-well plate, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A blank containing only methanol and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue/green ABTS•+ solution is proportional to the antioxidant concentration.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Standard antioxidant (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • FRAP reagent (containing 300 mM acetate buffer, pH 3.6; 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl; and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio)

  • Test compounds

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh on the day of use by mixing the three components.

  • Reaction mixture: Add a small volume of the test sample or standard to a larger volume of the pre-warmed (37°C) FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of Fe²⁺. The FRAP value of the sample is then determined from the standard curve and expressed as µM Fe(II) equivalents.

Experimental_Workflow cluster_Preparation Sample and Reagent Preparation cluster_Assay Antioxidant Assay cluster_Analysis Data Analysis Prep_Samples Prepare Test Compound and Standard Solutions Reaction Mix Samples/Standards with Reagents Prep_Samples->Reaction Prep_Reagents Prepare Assay Reagents (DPPH, ABTS•+, FRAP) Prep_Reagents->Reaction Incubation Incubate under Specific Conditions Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition or FRAP Value Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Comparison Compare with Standards and Alternatives IC50->Comparison

Caption: Generalized experimental workflow for in vitro antioxidant assays.

Conclusion

This guide provides a framework for benchmarking the antioxidant activity of this compound derivatives. While specific experimental data for the 3-bromo derivative across multiple standardized assays remains to be fully elucidated in comparative studies, the provided methodologies and structure-activity relationship insights offer a solid foundation for researchers. The data suggests that while halogenated phenothiazines may exhibit slightly lower antioxidant potential compared to derivatives with strong electron-donating groups, they still represent a class of compounds with significant antioxidant capabilities. Further research is warranted to generate a comprehensive and directly comparable dataset to more precisely position this compound within the landscape of antioxidant compounds.

References

Unlocking Antifungal Potential: A Comparative Guide to the Structure-Activity Relationship of Brominated Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal activity of brominated phenothiazine derivatives. By presenting key experimental data, detailed protocols, and visual representations of biological pathways, we aim to illuminate the structure-activity relationships (SAR) that govern the efficacy of these compounds and guide future drug discovery efforts.

Phenothiazines, a class of compounds historically recognized for their antipsychotic properties, are gaining increasing attention for their broad-spectrum biological activities, including potent antifungal effects. The strategic modification of the phenothiazine scaffold offers a promising avenue for the development of novel antifungal agents. This guide focuses on the impact of bromine substitution on the N-acetyl group of the phenothiazine core, a modification that has been shown to significantly enhance antifungal potency.

Comparative Antifungal Activity of N-Haloacetyl Phenothiazine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of a series of N-haloacetyl phenothiazine derivatives against various fungal strains. The data highlights the superior activity of mono-halogenated compounds, particularly the brominated and chlorinated analogs, when compared to the unsubstituted or di- and tri-halogenated counterparts.[1]

CompoundStructure (R group on N-acetyl)C. neoformans (MIC μg/mL)C. albicans (MIC μg/mL)Aspergillus spp. (MIC μg/mL)Acremonium-Fusarium (MIC μg/mL)
N-acetylphenothiazine -H>100>100>100>100
N-(bromoacetyl)phenothiazine -Br1.56 - 6.253.12 - 12.56.25 - 256.25 - 12.5
N-(chloroacetyl)phenothiazine -Cl1.56 - 6.253.12 - 12.56.25 - 256.25 - 12.5
N-(dibromoacetyl)phenothiazine -Br₂12.5 - 5025 - 10050 - 10050 - 100
N-(dichloroacetyl)phenothiazine -Cl₂12.5 - 5025 - 10050 - 10050 - 100
N-(trichloroacetyl)phenothiazine -Cl₃>100>100>100>100
Fluconazole (Reference) N/A0.25 - 40.5 - 8>6416 - 64
5-Fluorocytosine (Reference) N/A0.12 - 20.12 - 10.25 - 40.12 - 1

Key Observations from the Data:

  • Halogenation is Crucial: The unsubstituted N-acetylphenothiazine was inactive, demonstrating that the presence of a halogen atom on the acetyl group is essential for antifungal activity.

  • Monohalogenation is Optimal: Monobrominated and monochlorinated derivatives exhibited the most potent antifungal activity across all tested fungal species.

  • Increased Halogenation Reduces Activity: Di- and tri-halogenated derivatives showed a significant decrease in antifungal potency, suggesting that the size and electronic properties of a single halogen atom are optimal for interaction with the fungal target.

  • Broad-Spectrum Activity: The active brominated and chlorinated phenothiazines displayed efficacy against a range of pathogenic yeasts and molds, including species resistant to conventional antifungal drugs.

Experimental Protocols

The following is a detailed methodology for the key in vitro antifungal susceptibility testing cited in this guide.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized phenothiazine derivatives against a panel of clinically relevant fungal isolates.

Materials:

  • Synthesized N-haloacetyl phenothiazine derivatives

  • Fungal strains: Cryptococcus neoformans, Candida albicans, Candida non-albicans species, Aspergillus species, and Acremonium-Fusarium species.

  • RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • Reference antifungal agents (Fluconazole, 5-Fluorocytosine).

Procedure:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 - 2.5 x 10³ CFU/mL.

  • Drug Dilution: The phenothiazine derivatives and reference drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of twofold dilutions are then prepared in RPMI 1640 medium in the 96-well microtiter plates to achieve a final concentration range typically from 0.03 to 100 µg/mL.

  • Inoculation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. Control wells containing only the medium and inoculum (growth control) and medium alone (sterility control) are also included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The inhibition is determined visually or by measuring the optical density using a microplate reader.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the logical relationships and processes involved in the evaluation of brominated phenothiazines, the following diagrams are provided.

G Experimental Workflow for Antifungal Drug Discovery cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of N-Haloacetyl Phenothiazines Purification Purification & Characterization (NMR, MS) Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock Screening In Vitro Antifungal Susceptibility Testing Stock->Screening MIC Determination of MIC Values Screening->MIC Comparison Comparison of Activity (Brominated vs. Other Analogs) MIC->Comparison SAR Structure-Activity Relationship Analysis Comparison->SAR Lead Identification of Lead Compounds SAR->Lead

Caption: Workflow for the synthesis, screening, and SAR analysis of antifungal phenothiazines.

G Proposed Mechanism of Antifungal Action of Brominated Phenothiazines Brominated_Phenothiazine Brominated Phenothiazine Fungal_Cell_Membrane Fungal Cell Membrane Brominated_Phenothiazine->Fungal_Cell_Membrane Interacts with Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., Calmodulin) Brominated_Phenothiazine->Enzyme_Inhibition Directly inhibits Membrane_Disruption Membrane Disruption & Increased Permeability Fungal_Cell_Membrane->Membrane_Disruption Leads to Ion_Imbalance Intracellular Ion Imbalance Membrane_Disruption->Ion_Imbalance Cell_Death Fungal Cell Death Ion_Imbalance->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Putative mechanisms of antifungal action for brominated phenothiazines.

References

A Comparative Guide to the Regioselective Bromination of 10H-Phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods for the bromination of 10H-phenothiazine, a crucial scaffold in medicinal chemistry. Understanding the regioselectivity of this reaction is paramount for the synthesis of targeted derivatives with desired pharmacological activities. This document outlines the performance of common brominating agents, supported by experimental data, and provides detailed protocols for the selective synthesis of mono- and di-brominated products.

Executive Summary

The electrophilic bromination of 10H-phenothiazine exhibits high regioselectivity, with substitution occurring preferentially at the electron-rich 3 and 7 positions. The choice of brominating agent and control of reaction stoichiometry are critical factors in determining the final product distribution. Molecular bromine (Br₂) in acetic acid is a well-established method for achieving high yields of the 3,7-dibromo derivative. While direct quantitative comparisons with N-bromosuccinimide (NBS) are not extensively documented in the literature for this specific substrate, NBS is a widely recognized alternative for aromatic bromination, often offering milder reaction conditions. This guide will delve into the specifics of these methods to aid in the selection of the optimal synthetic route.

Comparison of Brominating Agents

The selection of a brominating agent is a key determinant of the outcome of the reaction. The following table summarizes the performance of molecular bromine and provides context for the use of N-bromosuccinimide based on its general reactivity profile.

Brominating AgentPredominant Product(s)Typical YieldKey AdvantagesKey Disadvantages
Molecular Bromine (Br₂) in Acetic Acid 3,7-Dibromo-10H-phenothiazine70% - Quantitative[1][2]High-yielding for di-substitution, well-established method.Corrosive and hazardous to handle, can lead to over-bromination if not controlled.
N-Bromosuccinimide (NBS) 3-Bromo-10H-phenothiazine and/or 3,7-Dibromo-10H-phenothiazineNot explicitly reported for 10H-phenothiazineMilder and safer to handle than Br₂, can be more selective for mono-substitution in some aromatic systems.Requires careful control of stoichiometry for selective mono-bromination; specific yield data for 10H-phenothiazine is scarce.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for the synthesis of both 3,7-dibromo-10H-phenothiazine and a general approach for the selective synthesis of this compound.

Synthesis of 3,7-Dibromo-10H-phenothiazine using Molecular Bromine

This protocol is adapted from established literature procedures for the dibromination of 10H-phenothiazine.[1][2][3]

Materials:

  • 10H-Phenothiazine

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Saturated aqueous solution of Sodium Sulfite

  • Diethyl Ether

Procedure:

  • Dissolve 10H-phenothiazine (e.g., 5 g, 25.1 mmol) in glacial acetic acid (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of bromine (e.g., 3.3 mL, 63 mmol) in glacial acetic acid (20 mL) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours. The solution will typically turn dark green.

  • After the reaction is complete, add diethyl ether (30 mL) and a saturated aqueous solution of sodium sulfite (30 mL) to quench the excess bromine. Stir the mixture for an additional 1-2 hours at room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with water and a small amount of cold ethanol.

  • Dry the resulting solid to obtain 3,7-dibromo-10H-phenothiazine. The product can be further purified by recrystallization if necessary.

Selective Synthesis of this compound

Achieving selective monobromination requires careful control of the stoichiometry of the brominating agent. While specific literature on the use of NBS for the monobromination of 10H-phenothiazine is not abundant, the following protocol provides a general strategy based on established methods for selective electrophilic aromatic substitution.

Materials:

  • 10H-Phenothiazine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 10H-phenothiazine in an anhydrous solvent such as DCM or THF under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add one molar equivalent of NBS to the cooled, stirred solution.

  • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed and the formation of the mono-brominated product is maximized (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Reaction Mechanisms and Workflows

The regioselectivity of the bromination of 10H-phenothiazine is governed by the principles of electrophilic aromatic substitution. The nitrogen and sulfur heteroatoms activate the aromatic rings, directing the electrophile to the ortho and para positions. Due to steric hindrance at the 1 and 9 positions, substitution occurs predominantly at the 3 and 7 positions.

Electrophilic Aromatic Bromination Mechanism

The following diagram illustrates the stepwise mechanism for the bromination of 10H-phenothiazine with molecular bromine, catalyzed by the polar protic solvent (acetic acid).

Caption: Mechanism of Electrophilic Bromination of 10H-Phenothiazine.

Experimental Workflow for Selective Bromination

The following workflow diagram outlines the decision-making process and experimental steps for synthesizing either the mono- or di-brominated product.

Experimental Workflow for Selective Bromination of 10H-Phenothiazine start Start: 10H-Phenothiazine decision Desired Product? start->decision mono_reagent Select Reagent: 1 eq. NBS decision->mono_reagent Monobromo di_reagent Select Reagent: >2 eq. Br2 in Acetic Acid decision->di_reagent Dibromo mono_conditions Reaction Conditions: Anhydrous Solvent (DCM/THF), 0°C mono_reagent->mono_conditions mono_monitoring Monitor by TLC mono_conditions->mono_monitoring mono_workup Workup: Quench, Extract, Dry mono_monitoring->mono_workup mono_purification Purification: Column Chromatography mono_workup->mono_purification mono_product Product: This compound mono_purification->mono_product di_conditions Reaction Conditions: Room Temperature, 16-24h di_reagent->di_conditions di_workup Workup: Quench, Filter di_conditions->di_workup di_purification Purification: Recrystallization (optional) di_workup->di_purification di_product Product: 3,7-Dibromo-10H-phenothiazine di_purification->di_product

Caption: Workflow for Selective Bromination of 10H-Phenothiazine.

References

"head-to-head comparison of different synthetic methods for 3-Bromo-10H-phenothiazine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 3-Bromo-10H-phenothiazine is a valuable scaffold in medicinal chemistry, and its preparation can be approached through several synthetic routes. This guide provides a head-to-head comparison of two prominent methods: Direct Electrophilic Bromination and a multi-step approach via the Smiles Rearrangement.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic methods for preparing this compound.

ParameterMethod 1: Direct Electrophilic BrominationMethod 2: Smiles Rearrangement
Starting Materials 10H-Phenothiazine, N-Bromosuccinimide (NBS)2-Amino-5-bromobenzenethiol, o-Halonitrobenzene, Formic acid, Potassium hydroxide
Number of Steps 13
Key Reagents N-Bromosuccinimide (NBS), DichloromethaneSodium acetate, Formic acid, Potassium hydroxide
Reaction Temperature 50°CReflux, Room Temperature
Reaction Time 15 hoursSeveral hours per step
Reported Yield High (e.g., up to 98% for a related derivative)[1]Moderate (e.g., 69-76% for a related derivative)[2]
Selectivity Potentially high for monobromination at the 3/7 positionRegioselective based on starting materials
Purification Column chromatographyFiltration, Recrystallization, Column chromatography

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for the two distinct synthetic approaches to this compound.

G cluster_0 Method 1: Direct Electrophilic Bromination cluster_1 Method 2: Smiles Rearrangement A1 10H-Phenothiazine B1 This compound A1->B1 NBS, CH2Cl2, 50°C A2 2-Amino-5-bromobenzenethiol + o-Halonitrobenzene B2 2-Amino-5-bromo-2'- nitrodiphenyl sulfide A2->B2 NaOAc, EtOH, Reflux C2 2-Formamido-5-bromo-2'- nitrodiphenyl sulfide B2->C2 HCOOH, Reflux D2 This compound C2->D2 KOH, Acetone/EtOH, Reflux

References

A Comparative Guide to the Theoretical and Experimental Analysis of 3-Bromo-10H-phenothiazine and Its Alternatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of theoretical predictions and experimental data for 3-Bromo-10H-phenothiazine. Due to the limited availability of published crystallographic and detailed computational data for this specific molecule, this guide also presents a comparative analysis of closely related and relevant phenothiazine derivatives to offer a broader context for research and development.

Correlation of Theoretical Predictions with Experimental Data

While specific bond lengths and angles for this compound are not available for a direct comparison, theoretical calculations on the broader phenothiazine scaffold have been performed.[1] These studies often employ DFT to understand the molecule's electronic properties and reactivity, which are crucial for drug design.[1]

Data Presentation: A Comparative Analysis of Phenothiazine Derivatives

To provide a useful resource for researchers, the following table summarizes key experimental and computed data for this compound and two common alternatives: 2-Chlorophenothiazine and 2-(Trifluoromethyl)phenothiazine. This allows for a comparative assessment of their physicochemical properties.

PropertyThis compound2-Chlorophenothiazine2-(Trifluoromethyl)phenothiazine
Molecular Formula C₁₂H₈BrNSC₁₂H₈ClNS[2]C₁₃H₈F₃NS[3]
Molecular Weight ( g/mol ) 278.17[4]233.72[5]267.27[3]
Melting Point (°C) Not Reported195-200[5]Not Reported
¹H NMR (CDCl₃, δ ppm) 5.89 (s, broad peak, 1H), 6.52 (m, 1H), 6.61 (m, 1H), 6.83-7.15 (m, 5H)Not ReportedNot Reported
Computed XLogP3 4.8Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the generalized experimental protocols for the synthesis and characterization of substituted phenothiazines.

Synthesis of this compound

This synthesis is typically achieved through the electrophilic bromination of 10H-phenothiazine.

Materials:

  • 10H-phenothiazine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • n-hexane and ethyl acetate (as eluents)

Procedure:

  • Dissolve 10H-phenothiazine in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add N-Bromosuccinimide to the cooled solution.

  • Allow the reaction mixture to stir and gradually warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous phase multiple times with dichloromethane.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified phenothiazine derivative in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Filter the solution into a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • A standard single-pulse experiment is typically used.

  • The spectral width is set to encompass all expected proton signals (e.g., 0-10 ppm).

  • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the study of phenothiazine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 10H-Phenothiazine reagents Electrophilic Reagent (e.g., NBS) reaction Reaction in Anhydrous Solvent start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Substituted Phenothiazine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr mass_spec Mass Spectrometry ir_spec IR Spectroscopy structure_elucidation Structure Elucidation nmr->structure_elucidation mass_spec->structure_elucidation ir_spec->structure_elucidation

Caption: Experimental workflow for the synthesis and characterization of substituted phenothiazines.

computational_workflow cluster_computational Computational Analysis cluster_comparison Data Correlation mol_structure Molecular Structure (from experiment or drawn) dft DFT Geometry Optimization mol_structure->dft freq_calc Frequency Calculation dft->freq_calc prop_calc Property Calculation (Electronic, Thermodynamic) dft->prop_calc spec_pred Spectra Prediction (IR, NMR) freq_calc->spec_pred predicted_data Predicted Data spec_pred->predicted_data prop_calc->predicted_data comparison Comparison & Validation predicted_data->comparison exp_data Experimental Data (NMR, IR, X-ray) exp_data->comparison correlation Structure-Activity Relationship comparison->correlation

Caption: Workflow for computational analysis and its correlation with experimental data.

References

Safety Operating Guide

Safe Disposal of 3-Bromo-10H-phenothiazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Bromo-10H-phenothiazine is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulations.

Hazard and Safety Information

Prior to handling, it is essential to be aware of the hazards associated with this compound. The following table summarizes its key hazard classifications.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)वार्निंगWarningH302: Harmful if swallowed[1][2]
Skin Irritation (Category 2)वार्निंगWarningH315: Causes skin irritation[1][2]
Eye Irritation (Category 2A)वार्निंगWarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationवार्निंगWarningH335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety during handling and disposal, the following personal protective equipment should be worn:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Chemical-impermeable and fire/flame-resistant clothing and gloves.[3]

  • Respiratory Protection: A full-face respirator if exposure limits are exceeded or irritation is experienced.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. The following protocol outlines the necessary steps for its safe collection, storage, and disposal.

Waste Segregation

Proper segregation is the first and most crucial step in hazardous waste management. This compound is a halogenated organic compound and must be collected separately from other waste streams.[4]

  • Collect halogenated organic wastes in designated containers, typically green-labeled carboys.[4]

  • Do Not Mix with non-halogenated organic wastes, inorganic wastes (acids, bases), or other incompatible materials such as oxidizing agents.[4][5]

Container Management

The choice and handling of waste containers are vital to prevent leaks and reactions.

  • Use Compatible Containers: Collect waste in chemically compatible containers, such as polyethylene containers, to avoid corrosion that can occur with metal cans.[5]

  • Labeling: As soon as waste is added, the container must be clearly marked with the words "Hazardous Waste" and the full chemical name, "this compound." All components and their approximate percentages should be listed.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding or removing waste, to prevent the release of vapors.[6][7]

Storage

Proper storage of hazardous waste is essential to maintain a safe laboratory environment.

  • Designated Area: Store waste containers in a designated, cool, and well-ventilated area, away from direct sunlight and sources of ignition.[5]

  • Secondary Containment: It is best practice to use secondary containment, such as a larger tub, to contain any potential leaks.[5]

  • Incompatible Materials: Ensure that the storage area is away from incompatible chemicals.[5]

Final Disposal

The final disposal of this compound must be conducted by a licensed and accredited hazardous waste disposal contractor.

  • Incineration: The recommended method for the disposal of halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[4][8]

  • Do Not Dispose On-Site: Never dispose of this compound down the drain or by evaporation.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Personal Protection: Wear appropriate PPE before addressing the spill.[3]

  • Containment: For small spills, absorb the material with an inert substance like sand or vermiculite.[8][9]

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-10h-phenothiazine
Reactant of Route 2
Reactant of Route 2
3-Bromo-10h-phenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.